Sudan III-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H16N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1E)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22+/i4D,5D,6D,9D,10D,15D |
InChI Key |
HTPQPMPFXUWUOT-TZKTVLFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sudan III-d6 chemical structure and properties
An In-depth Technical Guide on Sudan III-d6
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a deuterated analog of the fat-soluble dye, Sudan III. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds, particularly in quantitative analytical applications.
Chemical Identity and Properties
This compound is an isotopically labeled form of Sudan III where six hydrogen atoms on the naphthol ring have been substituted with deuterium (B1214612).[1] This isotopic labeling results in a mass shift that allows it to be distinguished from its unlabeled counterpart in mass spectrometry, making it an excellent internal standard for the quantification of Sudan III.[1][2] It is classified as a weakly acidic azo dye and is also used as a biological stain.[1][3]
Synonyms: 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6, Sudan 3-d6, 1-(p-Phenylazophenylazo)-2-naphthol-d6.[1][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₀D₆N₄O | [1][5][6] |
| Molecular Weight | 358.43 g/mol | [1][5][6] |
| Appearance | Red Solid | [1][3] |
| Melting Point | 197-199 °C | [1] |
| Boiling Point | Not determined | [1] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | [1] |
| CAS Number | 1014689-17-8 | [5] |
Table 2: Spectral Data for this compound
| Spectral Data Type | Value | Source(s) |
| Precursor Ion (ESI-MS/MS) | m/z 359.2 | [1] |
| Product Ion (ESI-MS/MS) | m/z 162 | [1] |
Synthesis and Purification
The synthesis of this compound involves the incorporation of deuterium atoms by using a deuterated precursor, specifically 2-naphthol-d6.[1] The general synthetic strategy follows a two-step process: diazotization followed by an azo coupling reaction.[7]
A general procedure involves the diazotization of a primary aromatic amine, which then couples with the deuterated β-naphthol-d7.[7] The resulting crude product is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.[1]
Experimental Protocols
Determination of Melting Point
The melting point is a crucial indicator of the purity of an organic compound.[1]
-
Apparatus: Melting point apparatus (e.g., Thiele tube or digital device), capillary tubes (sealed at one end), thermometer, mortar, and pestle.[1]
-
Procedure:
-
A small amount of the this compound sample is finely ground.[1]
-
The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.[1]
-
The capillary tube is placed in the heating block of the melting point apparatus.[1]
-
The sample is heated at a controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[1]
-
Determination of Solubility
Determining the solubility of this compound in various solvents is important for its application in analytical methods.[1]
-
Procedure:
-
A known mass of this compound (e.g., 1 mg) is weighed and placed into a test tube.[1]
-
A small, measured volume of the solvent of interest (e.g., 1 mL of chloroform) is added.[1]
-
The mixture is vigorously agitated using a vortex mixer for 1-2 minutes.[1]
-
The sample is visually inspected for any undissolved solid. If dissolved, the compound is considered soluble at that concentration.[1]
-
If not fully dissolved, incremental additions of the solvent are made, with vortexing after each addition, until the solid dissolves. The total volume of solvent required is recorded to determine the approximate solubility.[1]
-
Application as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Sudan III, particularly in food safety analysis.[1][8] The use of a deuterated internal standard is critical for correcting matrix effects and variations in sample preparation and instrument response.[1][8]
-
Sample Preparation: Extraction and Cleanup
-
Homogenization: The food sample is homogenized to ensure uniformity.[8]
-
Extraction:
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Add 0.1 mL of a 0.1 µg/mL this compound internal standard solution.[8]
-
Add 5 mL of a 4:1 (v/v) mixture of tetrahydrofuran (B95107) and methanol.[8]
-
Vortex for 1 minute and then shake for 10 minutes.[8]
-
Centrifuge at >5000 x g for 5 minutes and transfer the supernatant to a new tube.[8]
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a silica (B1680970) SPE cartridge with 10 mL of n-hexane.[8]
-
Load the supernatant from the extraction step onto the cartridge.[8]
-
Wash the cartridge with 10 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.[8]
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether.[8]
-
-
Visualizations
Logical Relationship of Synthesis
The following diagram outlines the logical steps involved in the synthesis of this compound.
Caption: Logical steps in the synthesis of this compound.
Experimental Workflow for Use as an Internal Standard
The diagram below illustrates the typical workflow for using this compound as an internal standard in the analysis of a sample for the presence of Sudan III.
Caption: Workflow for using this compound as an internal standard.
References
Deuterated Sudan III Internal Standard: An In-depth Technical Guide
This technical guide provides a comprehensive overview of Deuterated Sudan III, its synthesis, and its application as an internal standard in quantitative analytical methods. The document is intended for researchers, scientists, and drug development professionals who utilize chromatographic and mass spectrometric techniques.
Introduction to Sudan III and the Role of Internal Standards
Sudan III, scientifically known as 1-((4-(phenylazo)phenyl)azo)-2-naphthalenol, is a fat-soluble diazo dye.[1] It is primarily used as a lysochrome for staining triglycerides in biological samples and to color nonpolar substances like oils, fats, and waxes.[1][2][3] Due to its potential carcinogenicity, its use as a food additive is banned in many countries, necessitating sensitive and accurate methods for its detection in various matrices.[4]
In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard (IS) is a compound added in a constant amount to all samples, including calibration standards and unknowns.[5][6][7] The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response.[5][7][8] By comparing the analyte signal to the IS signal, a response ratio is calculated, which provides a more accurate and precise quantification than relying on the absolute analyte response alone.[6][7]
Why Use a Deuterated Internal Standard?
The ideal internal standard has chemical and physical properties that are very similar to the analyte of interest.[5][8] For this reason, stable isotope-labeled compounds, particularly deuterated analogs of the analyte, are considered the gold standard for internal standards in mass spectrometry-based assays.[6][9][10]
Key Advantages of Deuterated Internal Standards:
-
Similar Chemical and Physical Properties: Deuterium (B1214612) labeling results in a minimal change to the molecule's chemical properties, ensuring it behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization.[1][10]
-
Co-elution in Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the deuterated standard will have a retention time that is very close to, or the same as, the native analyte.[9][10] This co-elution ensures that both compounds experience the same matrix effects, which are variations in ionization efficiency due to co-eluting sample components.[10]
-
Similar Ionization Efficiency: The deuterated standard and the analyte exhibit nearly identical ionization responses in the mass spectrometer's ion source.[9][10]
-
Mass Differentiation: Despite these similarities, the deuterated standard is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[9]
The use of a deuterated internal standard like Deuterated Sudan III significantly improves the robustness, accuracy, and precision of analytical methods.[9][11]
Synthesis of Deuterated Sudan III
Deuterated Sudan III can be synthesized by incorporating deuterium atoms into either the phenylazo or the naphthol moiety of the molecule.[1][12] A common strategy involves the diazotization of a deuterated amine followed by a coupling reaction with β-naphthol.[1]
General Synthetic Pathway
The synthesis of deuterium-labeled Sudan III can be achieved through two primary strategies: labeling on the phenylazo moiety or labeling on the naphthol moiety.[1] For instance, Sudan III-d6 can be prepared by coupling the common reagent β-naphthol-d7 with an unlabeled amine.[12] Conversely, Sudan III-d9 can be obtained from 4-(phenylazo)aniline-d9.[12]
Experimental Protocol: Synthesis of Deuterated Sudan III (Illustrative)
The following is a generalized protocol based on the synthesis of azo dyes:
-
Diazotization:
-
A solution of the deuterated amine (e.g., 4-(phenylazo)aniline-d9) (11 mmol) is prepared in concentrated hydrochloric acid (3.25 mL) and water (3 mL).[1]
-
The solution is cooled to a temperature between 0–5 °C.[1]
-
A pre-cooled solution of sodium nitrite (B80452) (11 mmol) in water (4 mL) is added dropwise to the amine solution while maintaining the temperature between 0–5 °C.[1]
-
The mixture is stirred for a short period at this temperature to facilitate the complete formation of the diazonium salt.[1]
-
-
Coupling Reaction:
-
A separate solution of β-naphthol is prepared in an appropriate solvent.
-
The chilled diazonium salt solution is slowly added to the β-naphthol solution.
-
The reaction mixture is stirred, allowing the coupling reaction to proceed, which results in the formation of Deuterated Sudan III.
-
-
Purification and Characterization:
-
The resulting Deuterated Sudan III precipitate is collected by filtration.
-
The crude product is purified, typically by recrystallization.
-
The final product is characterized using analytical techniques such as ¹H NMR spectroscopy and high-resolution mass spectrometry to confirm its structure and isotopic purity.[12]
-
Caption: General synthetic workflow for deuterium-labeled Sudan III.
Application of Deuterated Sudan III as an Internal Standard
Deuterated Sudan III is particularly valuable for the quantitative analysis of Sudan dyes in complex matrices such as food products.[4] The following sections detail a typical analytical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Analysis of Sudan Dyes in Food Matrices
This protocol outlines the key steps for sample preparation and LC-MS/MS analysis.
1. Preparation of Solutions:
-
Stock Solutions: Individual stock solutions of Sudan dyes and Deuterated Sudan III are prepared in a suitable solvent like acetonitrile (B52724).
-
Working Standard Solution: A mixed working standard solution containing all target Sudan dyes is prepared by diluting the stock solutions.[4]
-
Internal Standard Spiking Solution: A working solution of Deuterated Sudan III (e.g., 0.1 µg/mL) is prepared for spiking into samples.[4]
2. Sample Preparation:
-
Homogenization: The food sample is homogenized to ensure uniformity.[4]
-
Extraction:
-
Weigh 1 g of the homogenized sample into a centrifuge tube.[4]
-
Add a precise volume (e.g., 0.1 mL) of the Deuterated Sudan III internal standard solution.[4]
-
Add an extraction solvent (e.g., 5 mL of a 4:1 v/v mixture of tetrahydrofuran (B95107) and methanol).[4]
-
Vortex or shake vigorously to extract the analytes.
-
-
Centrifugation: Centrifuge the sample at >5000 x g for 5 minutes to separate the solid matrix from the liquid extract.[4]
-
Purification (Solid Phase Extraction - SPE):
-
Condition a silica (B1680970) SPE cartridge with a non-polar solvent (e.g., 10 mL of n-hexane).[4]
-
Load the supernatant from the extraction step onto the cartridge.[4]
-
Wash the cartridge with a weak solvent mixture to remove interferences (e.g., 10 mL of 9:1 v/v n-hexane/diethyl ether).[4]
-
Elute the analytes and the internal standard with a stronger solvent mixture (e.g., 10 mL of 1:1 v/v n-hexane/diethyl ether).[4]
-
-
Final Preparation: The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Caption: Sample preparation workflow for Sudan dye analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution with two solvents, such as water with a modifier (A) and an organic solvent like acetonitrile or methanol (B129727) (B). A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of B to elute the analytes.[4]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) is a common technique.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[4] In MRM, specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Data Presentation
The performance of the analytical method is evaluated based on several key parameters. The following tables provide an example of how quantitative data for the analysis of Sudan III using Deuterated Sudan III as an internal standard might be presented.
Table 1: LC-MS/MS Parameters for Sudan III and Deuterated Sudan III
| Parameter | Sudan III | Deuterated Sudan III (d6) |
| Retention Time (min) | 5.8 | 5.8 |
| Precursor Ion (m/z) | 353.2 | 359.2 |
| Product Ion 1 (m/z) | 156.1 | 162.1 |
| Product Ion 2 (m/z) | 93.1 | 93.1 |
| Collision Energy (eV) | 25 | 25 |
Note: The m/z values are illustrative and should be optimized for the specific instrument and deuterated standard used.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.2 µg/g |
| Recovery (%) | 85 - 105% |
| Precision (RSD %) | < 15% |
Conclusion
Deuterated Sudan III serves as an exemplary internal standard for the accurate and reliable quantification of Sudan III in complex matrices. Its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively compensate for variations during sample preparation and analysis. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for researchers and scientists to implement this methodology in their laboratories, ensuring high-quality data in regulatory, research, and safety testing applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Sudan III - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Guide: Sudan III-d6 for Analytical Applications
This technical guide provides a comprehensive overview of Sudan III-d6, a deuterated analog of the lipophilic azo dye, Sudan III. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, experimental protocols for its use as an internal standard, and the logical workflow of its application in quantitative analysis.
Core Physicochemical Data
This compound is primarily utilized as an internal standard in advanced analytical methodologies, such as mass spectrometry, to ensure precise quantification in complex matrices.[1][2] Its isotopic labeling allows it to be distinguished from its non-deuterated counterpart, making it an excellent tool for isotope dilution mass spectrometry (IDMS).[3]
Table 1: Compound Identification
| Parameter | Value |
| Chemical Name | 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6 |
| Synonyms | Sudan 3-d6, Solvent Red 23-d6, Toney Red-d6[2][4] |
| CAS Number | 1014689-17-8[1][2] |
| Unlabeled CAS Number | 85-86-9[2] |
Table 2: Physicochemical Properties
| Parameter | Value |
| Molecular Formula | C₂₂H₁₀D₆N₄O[1][2][4][5] |
| Molecular Weight | 358.43 g/mol [1][2][4][5] |
| Accurate Mass | 358.1701[2] |
| Purity | >98% (HPLC)[2] |
| Appearance | Powder[2] |
| Melting Point | 197-199°C[5] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate.[3][5] |
| Storage Temperature | 4°C[5] |
Experimental Protocols
The principal application of this compound is as an internal standard for the quantification of Sudan dyes in various matrices, particularly in food safety analysis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][6]
Preparation of this compound Solutions
Proper preparation of this compound solutions is critical for accurate and reliable analytical results.[7]
Stock Solution (~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.[7]
-
Quantitatively transfer the powder to a 100 mL volumetric flask.[7]
-
Add a small volume of acetonitrile (B52724) and sonicate for 5-10 minutes to ensure complete dissolution.[7]
-
Dilute to the mark with acetonitrile and mix thoroughly.[7]
-
Store the stock solution in a labeled amber glass vial at 4°C. The solution may be stable for up to 6 months when stored in the dark.[7]
Working Solution (0.1 µg/mL):
-
Transfer 100 µL of the ~100 µg/mL stock solution into a 100 mL volumetric flask.[7]
-
Dilute to the mark with acetonitrile and mix thoroughly.[7]
-
It is recommended to prepare the working solution fresh weekly from the stock solution.[7]
Quantification of Sudan Dyes by LC-MS/MS
This protocol provides a general framework for the analysis of Sudan dyes in food matrices.
Sample Preparation:
-
Homogenize the food sample to ensure uniformity.[6]
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[6]
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 0.1 mL of 0.1 µg/mL solution).[6]
-
Add 5 mL of an extraction solvent, such as a 4:1 (v/v) mixture of tetrahydrofuran (B95107) and methanol.[6]
-
Vortex for 1 minute and then shake for 10 minutes to extract the analytes.[6]
-
Centrifuge the sample and collect the supernatant for LC-MS/MS analysis. A cleanup step using solid-phase extraction (SPE) may be necessary depending on the complexity of the matrix.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the Sudan III standard to the peak area of the this compound internal standard against the concentration of the Sudan III standard.[2] The concentration of Sudan III in the sample is then determined from this calibration curve.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the use of this compound as an internal standard in the quantitative analysis of Sudan dyes.
Caption: Workflow for the use of this compound as an internal standard.
Logical Synthesis Pathway
This diagram outlines the conceptual steps for the synthesis of this compound. The key step is the use of a deuterated precursor to introduce the isotopic label.[3]
Caption: Logical steps in the synthesis of this compound.
References
Sudan III-d6: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Sudan III-d6, a deuterated analog of the lipophilic bisazo dye, Sudan III. Designed for researchers, scientists, and professionals in drug development, this document details the compound's core physicochemical properties, its application as an internal standard in advanced analytical methodologies, and a general experimental protocol for its use.
Physicochemical Data
The essential identifiers and properties for this compound are summarized in the table below. The incorporation of six deuterium (B1214612) atoms results in a higher molecular weight compared to the non-deuterated Sudan III, allowing for its differentiation in mass spectrometry-based assays.
| Identifier | Value |
| CAS Number | 1014689-17-8[1][2][3] |
| Molecular Formula | C₂₂H₁₀D₆N₄O[1][4] |
| Molecular Weight | 358.43 g/mol [1][4] |
| Synonyms | 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6, Sudan 3-d6[1] |
Note: Some sources may cite the CAS number 950-86-9 for this compound.
Core Applications
This compound is primarily utilized as a stable isotope-labeled internal standard for the precise quantification of Sudan III in complex matrices using isotope dilution mass spectrometry (IDMS).[1][3] Its chemical behavior is nearly identical to the unlabeled analyte, ensuring it accurately reflects the analyte's behavior throughout sample preparation and analysis. This makes it invaluable for applications such as:
-
Food Safety Analysis : Detecting and quantifying illicit Sudan dyes, which are potential carcinogens, in food products.[2]
-
Bioanalysis : Enhancing the accuracy and precision of quantitative assays in biological samples.[5]
The use of a deuterated standard like this compound is critical for correcting variations in sample preparation, matrix effects, and instrument response, thereby improving the reliability and robustness of analytical methods.[2][5]
Experimental Protocols
While specific experimental parameters will vary based on the matrix and analytical instrumentation, the following provides a detailed, generalized methodology for the use of this compound as an internal standard in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
Sample Preparation (Protein Precipitation)
This protocol is a common and straightforward method for removing the majority of proteins from a biological sample, such as plasma.[6]
-
Pipette 100 µL of the sample (e.g., plasma) into a clean microcentrifuge tube.
-
Add a precise volume of the this compound internal standard stock solution to the sample.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The prepared sample is then injected into an LC-MS/MS system. The chromatographic conditions are optimized to achieve separation of the analyte from other matrix components. The mass spectrometer is operated in a mode that allows for the specific detection and quantification of both Sudan III and the deuterated internal standard, this compound, based on their distinct mass-to-charge ratios (m/z).
Data Analysis
-
Integrate the peak areas for both the analyte (Sudan III) and the internal standard (this compound).
-
Calculate the peak area ratio by dividing the analyte peak area by the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.[5]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for utilizing this compound as an internal standard in a quantitative analytical experiment.
Caption: Workflow for using this compound as an internal standard.
References
An In-depth Technical Guide to the Safety and Handling of Sudan III-d6 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Sudan III-d6 powder, a deuterated analog of the fat-soluble dye Sudan III. While specific safety data for the deuterated compound is limited, this document leverages the extensive information available for Sudan III as a close and reliable surrogate. Deuteration is not expected to significantly alter the fundamental toxicological or chemical properties of the substance.
Chemical and Physical Properties
This compound is an isotopically labeled synthetic azo dye. Its physical and chemical properties are crucial for safe handling, storage, and use in research and development.
| Property | Value | Reference |
| Chemical Name | 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6 | N/A |
| Synonyms | Sudan 3-d6, 1-(p-Phenylazophenylazo)-2-naphthol-d6 | [1] |
| CAS Number | 1014689-17-8 | N/A |
| Molecular Formula | C₂₂H₁₀D₆N₄O | N/A |
| Molecular Weight | 358.46 g/mol | N/A |
| Appearance | Reddish-brown powder | [2] |
| Melting Point | 199 °C (decomposes) | [2] |
| Solubility | Soluble in alcohol, chloroform, and ethyl acetate. Insoluble in water. | [1][2] |
| Odor | Odorless |
Toxicological Information
The toxicological data for Sudan III is used as a proxy for this compound. Azo dyes, as a class, are known to be potential hazards, and appropriate precautions should always be taken.
| Metric | Value | Species | Route of Exposure | Effects |
| LDLo (Lowest published lethal dose) | 250 mg/kg | Rabbit | Intraperitoneal | Liver - hepatitis (hepatocellular necrosis), diffuse; Liver - hepatitis (hepatocellular necrosis), zonal; Liver - hepatitis, fibrous (cirrhosis, post-necrotic scarring) |
Note: Chronic exposure to Sudan III may cause liver damage.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound powder.
Caption: Recommended Personal Protective Equipment for this compound.
Handling Procedures
-
Engineering Controls: Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the powder is handled or stored.
-
Staining: Be aware that this compound will stain skin, clothing, and surfaces.
Storage Conditions
Proper storage is critical to maintain the stability and integrity of this compound.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration. |
| Container | Keep the container tightly closed to prevent contamination and moisture absorption. |
| Incompatibilities | Store away from strong oxidizing and reducing agents. |
Emergency Procedures
In the event of an accidental exposure or spill, follow these emergency protocols.
First Aid Measures
Caption: First aid procedures for exposure to this compound.
Accidental Release Measures
In case of a spill, follow a structured cleanup protocol to minimize contamination and exposure.
Caption: Workflow for cleaning up a this compound powder spill.
Firefighting Measures
-
Extinguishing Media: Use a fire extinguisher suitable for the surrounding fire. For a fire involving this compound, dry chemical, carbon dioxide, alcohol-resistant foam, or water spray can be used.
-
Hazardous Combustion Products: When heated to decomposition, this compound may emit toxic fumes, including oxides of carbon and nitrogen.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the substance to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the SDS provided by the manufacturer and follow all institutional safety protocols.
References
Sudan III-d6: An In-depth Technical Guide to its Material Safety Data Sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Sudan III-d6, a deuterated analog of the fat-soluble dye, Sudan III. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals who handle this compound. The information compiled herein is based on available safety data sheets and technical documentation for both Sudan III and its deuterated form. While the toxicological properties are largely extrapolated from Sudan III, this guide highlights the specific characteristics and applications of this compound.
Section 1: Chemical and Physical Properties
This compound is an isotopically labeled form of Sudan III, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[1] The physical and chemical properties of this compound are critical for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C22H10D6N4O | [2] |
| Molecular Weight | 358.4 g/mol | [2] |
| Melting Point | 199 °C (decomposes) | [3][4] |
| Appearance | Reddish-brown powder | [3][5][4][6] |
| Solubility | Soluble in chloroform, ethyl acetate, alcohol, ethanol, acetone, and hexane. Insoluble in water. | [1][5][4][6][7] |
| Odor | Odorless | [5][4][6] |
| logP (Octanol-water partition coefficient) | 5.74 - 7.63 | [8][9] |
Section 2: Hazard Identification and Toxicological Information
The hazard profile of this compound is primarily based on the data available for Sudan III. It is considered a hazardous substance, and appropriate precautions should be taken.
GHS Hazard Statements:
-
Limited evidence of a carcinogenic effect.[10]
-
Possible risk of irreversible effects.[10]
-
Irritating to eyes, respiratory system, and skin.[10]
Toxicological Summary:
| Endpoint | Observation | Source(s) |
| Acute Toxicity | Not classified as acutely toxic. No LD50/LC50 information was found for normal occupational exposure routes. | [3][9][11] |
| Skin Corrosion/Irritation | Can cause skin inflammation in some individuals. Not classified as a skin irritant. | [9][10][11] |
| Eye Damage/Irritation | Can cause eye irritation and damage in some individuals. Not classified as a serious eye irritant. | [9][10][11] |
| Carcinogenicity | Limited evidence of a carcinogenic effect. Azo dyes can be cleaved to potential carcinogens. | [10] |
| Mutagenicity | Investigated as a mutagen. The material may produce mutagenic effects. | [3][10] |
| Chronic Effects | Long-term exposure to respiratory irritants may lead to airway disease. Chronic exposure may cause liver damage. | [4][10] |
Section 3: Handling, Storage, and Exposure Controls
Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.
Handling:
-
Avoid all personal contact, including inhalation.[10]
-
Use in a well-ventilated area.[12]
-
Wear protective clothing, gloves, and safety glasses.[3][5][4][6][10][12][13]
-
Do not eat, drink, or smoke when handling.[12]
Storage:
-
Store in original, tightly sealed containers.[5][4][6][7][10][12][13]
-
Store in a cool, dry, well-ventilated area.[3][5][4][6][12][13]
-
Protect from heat, direct sunlight, and incompatible materials like strong oxidizers.[3][7]
-
For long-term stability, store the powder at -20°C. Solutions should be stored at -80°C for up to six months.[7]
Exposure Controls:
-
Engineering Controls: Use adequate ventilation to minimize airborne concentrations.[6][13]
-
Personal Protective Equipment (PPE):
Section 4: Experimental Protocols
Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.[1]
-
Accurately weigh a known mass of this compound (e.g., 1 mg).
-
Place the weighed compound into a test tube.
-
Add a measured volume of the solvent of interest (e.g., 1 mL).
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid. The absence of visible solid indicates solubility at that concentration.
Stability Assessment in Solution
This protocol provides a general method to evaluate the stability of this compound in a specific solvent.[7]
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) by dissolving a known amount of this compound in the solvent of interest. Protect the solution from light.
-
Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL).
-
Storage: Aliquot the working solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Analysis: At specified time points, analyze the samples using a suitable analytical method like LC-MS/MS to determine the concentration of this compound.
-
Evaluation: Compare the concentrations over time to the initial concentration to assess stability under each storage condition.
Section 5: Visualizations
Caption: Workflow for using this compound as an internal standard in quantitative analysis.
Caption: Key safety precautions for handling and storing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C22H16N4O | CID 71752252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lewisu.edu [lewisu.edu]
- 4. visalia-keenan.newlook.safeschoolssds.com [visalia-keenan.newlook.safeschoolssds.com]
- 5. Sudan III SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. benchchem.com [benchchem.com]
- 8. Sudan III | CAS#:85-86-9 | Chemsrc [chemsrc.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. sdfine.com [sdfine.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Determination of Sudan Dyes in Food Matrices Using Sudan III-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are a group of synthetic, fat-soluble azo dyes that are illegally used to enhance the color of various food products, such as spices, sauces, and oils.[1] Due to their potential carcinogenicity, they are banned as food additives in many countries.[2][3] Robust and reliable analytical methods are crucial for the detection and quantification of these illicit colorants to ensure food safety.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for analyzing Sudan dyes due to its high sensitivity and selectivity.[2] The use of an isotopically labeled internal standard, such as Sudan III-d6, is critical for accurate quantification.[2][5] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[2][5]
These application notes provide a comprehensive protocol for the quantitative analysis of Sudan dyes in various food products using this compound as an internal standard.
Analytical Principle
The methodology involves extracting Sudan dyes from the food sample, followed by a cleanup step to remove interfering substances. The purified extract is then analyzed by LC-MS/MS.[6] Chromatographic separation is typically achieved using a C18 column, and detection is performed with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6][7]
Conceptual Diagram: Food Safety and Sudan Dye Analysis
Caption: Conceptual workflow for ensuring food safety from Sudan dye adulteration.
Quantitative Data
The performance of the analytical method using this compound as an internal standard is summarized in the tables below. These tables provide key quantitative parameters for the analysis of Sudan dyes in various food matrices.
Table 1: LC-MS/MS Parameters for Sudan Dyes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Sudan I | 249.1 | 156.1 | 30 |
| Sudan II | 277.1 | 121.1 | 30 |
| Sudan III | 353.2 | 162.1 | 50 |
| Sudan IV | 381.2 | 224.1 | 50 |
| This compound (I.S.) | 359.2 | 162.1 | 50 |
Note: The specific ions and collision energies may vary depending on the instrument used and should be optimized accordingly.[7]
Table 2: Method Performance Data for Sudan Dyes in Food Matrices
| Analyte | Linearity Range (µg/kg) | R² | Recovery (%) | LOQ (µg/kg) |
|---|---|---|---|---|
| Sudan I | 0.2 - 20.0 | > 0.9990 | 93.0 - 115.0 | 0.2 |
| Sudan II | 0.2 - 20.0 | > 0.9990 | 93.0 - 115.0 | 0.2 |
| Sudan III | 0.2 - 20.0 | > 0.9990 | 93.0 - 115.0 | 0.2 |
| Sudan IV | 0.2 - 20.0 | > 0.9990 | 93.0 - 115.0 | 0.2 |
Data compiled from various sources. Performance may vary based on matrix and instrumentation.[8][9]
Experimental Protocols
The following protocols detail the necessary steps for sample preparation and analysis.
Reagents and Materials
-
Sudan Dyes (I, II, III, IV) reference standards
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (B95107) (reagent grade)
-
n-Hexane (reagent grade)
-
Diethyl ether (reagent grade)
-
Formic acid (reagent grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica (B1680970), 1 g, 6 mL)[7]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of Sudan I, II, III, IV, and this compound in acetonitrile.
-
Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile.[6]
-
Internal Standard Spiking Solution (0.1 µg/mL): Dilute the this compound stock solution with acetonitrile.[6]
Sample Preparation: Extraction and Cleanup
-
Homogenization: Homogenize the food sample to ensure uniformity.[6]
-
Extraction:
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[6]
-
Add 0.1 mL of the 0.1 µg/mL this compound internal standard solution.[6]
-
Add 5 mL of a 4:1 (v/v) mixture of tetrahydrofuran and methanol.[6][7]
-
Vortex for 1 minute and then shake for 10 minutes.[6]
-
Transfer the supernatant to a new tube.[6]
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a silica SPE cartridge with 10 mL of n-hexane.[6][7]
-
Load the supernatant from the extraction step onto the cartridge.[6]
-
Wash the cartridge with 10 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.[6]
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: Detailed workflow for Sudan dye analysis in food samples.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 mm x 150 mm, 1.6 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.[6][9]
-
Flow Rate: 0.2 - 0.5 mL/min.[2]
-
Injection Volume: 5 - 20 µL.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[2][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]
Conclusion
The validated LC-MS/MS method employing this compound as an internal standard provides a robust and reliable approach for the accurate quantification of Sudan dyes in various food matrices.[2] The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the defensibility of the analytical results.[2][5] This protocol serves as a comprehensive guide for laboratories involved in food safety monitoring and analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
Application Notes and Protocols: Preparation of Sudan III-d6 Internal Standard Stock Solution
Introduction
Sudan III-d6 is the deuterated form of Sudan III, a fat-soluble bisazo dye.[1][2] Due to its structural similarity and mass shift compared to the native compound, this compound is an ideal internal standard for quantitative analytical methodologies.[2][3] Its primary application is in isotope dilution mass spectrometry (IDMS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of Sudan dyes in various matrices, such as food products and cosmetics.[3][4][5] The use of a deuterated internal standard like this compound is critical for correcting variations during sample preparation and instrument response, thereby enhancing the accuracy and reliability of results.[4][6] This document provides a detailed protocol for the preparation of a this compound internal standard stock solution.
Physicochemical Data and Properties
The fundamental properties of this compound are crucial for its proper handling and application as an internal standard.[3]
| Identifier | Value | References |
| Chemical Name | 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6 | [1][2] |
| Synonyms | Sudan 3-d6, Solvent Red 23-d6 | [2][7] |
| CAS Number | 1014689-17-8 | [1][2][8] |
| Molecular Formula | C₂₂H₁₀D₆N₄O | [1][2][7] |
| Molecular Weight | 358.43 g/mol | [1][3][9] |
| Appearance | Red Solid / Powder | [2][7] |
Solubility
The solubility of this compound is expected to be comparable to its non-deuterated counterpart, Sudan III. It is highly soluble in several organic solvents but sparingly soluble in water.[10]
| Solvent | Solubility | References |
| Acetonitrile (B52724) | Sufficient for preparing standard solutions; commonly used in HPLC. | [6][10] |
| Chloroform | 1 mg/mL | [6][11] |
| Toluene | 1 mg/mL | [6][11] |
| Ethanol | 2 mg/mL | [6][11] |
| Isopropanol | Saturated solutions can be prepared. | [6][11] |
| Water | < 0.1 mg/mL | [6][10] |
Experimental Protocols
This section provides detailed protocols for preparing a stock solution and a subsequent working solution of this compound.
Materials and Equipment
-
This compound powder (>98% purity)[2]
-
Analytical balance (4-place)
-
Calibrated micropipettes
-
Ultrasonicator[6]
-
Amber glass vials for storage[6]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Sudan III is considered a hazardous substance.[13] Handle with care, avoiding all personal contact, including inhalation of dust.[13][14]
-
Wear appropriate PPE at all times.
-
The solid powder may be combustible; avoid generating dust clouds in the presence of an ignition source.[13][14]
-
Work in a well-ventilated area or a chemical fume hood.
Protocol 1: Preparation of ~100 µg/mL Stock Solution
This protocol is standard for creating a concentrated stock solution used in food safety analysis.[4][12]
-
Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance.[4][6][12]
-
Transfer: Quantitatively transfer the weighed powder to a 100 mL volumetric flask.[6][12]
-
Dissolution: Add a small volume of acetonitrile (e.g., 20-30 mL) to the flask. Place the flask in an ultrasonic bath and sonicate for 5-10 minutes to ensure the solid is completely dissolved.[6]
-
Dilution: Once fully dissolved, allow the solution to return to room temperature. Dilute to the 100 mL mark with acetonitrile.[6][12]
-
Mixing: Cap the flask and mix the solution thoroughly by inverting it 15-20 times.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and expiry date.[6] Store the solution under the conditions outlined in Table 3.
Protocol 2: Preparation of 0.1 µg/mL Working Solution
This working solution is suitable for spiking into samples and standards for LC-MS/MS analysis.[4][12]
-
Equilibration: Allow the ~100 µg/mL stock solution to equilibrate to room temperature.
-
Aliquoting: Using a calibrated pipette, transfer 100 µL of the stock solution into a 100 mL volumetric flask.[6]
-
Dilution: Dilute to the 100 mL mark with acetonitrile.[6][12]
-
Mixing: Cap the flask and mix thoroughly by inversion.
-
Usage: This working solution is now ready for use. It is recommended to prepare this solution fresh as needed.[6]
Caption: Experimental workflow for preparing the this compound internal standard stock solution.
Storage and Stability
Proper storage is essential to maintain the integrity of the internal standard. The stability of this compound is expected to be comparable to its non-deuterated form.[10]
| Solution Type | Solvent | Concentration | Storage Temperature | Stability Notes | References |
| Powder | N/A | N/A | -20°C or 4°C | Stable for up to 3 years at -20°C. | [6][7] |
| Stock Solution | Acetonitrile | ~100 µg/mL | 4°C | Store in the dark. May be stable for up to 6 months, but fresh preparation is recommended. | [6][12] |
| Working Solution | Acetonitrile | 0.1 µg/mL | 4°C | Recommended to be prepared fresh weekly from the stock solution. | [6][12] |
Quality Control
For rigorous quantitative analysis, the following optional steps are recommended:
-
Purity Check: The purity of the solid this compound should be confirmed via the supplier's certificate of analysis.[6]
-
Concentration Verification: The concentration of the freshly prepared stock solution can be verified using a suitable analytical method, such as LC-MS/MS, against a certified reference material if available.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. benchchem.com [benchchem.com]
- 7. usbio.net [usbio.net]
- 8. This compound | TRC-S688902-100MG | LGC Standards [lgcstandards.com]
- 9. This compound | C22H16N4O | CID 71752252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. fda.gov.tw [fda.gov.tw]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
Application Notes: Quantitative Analysis of Sudan Dyes in Chili Powder Using Sudan III-d6 by LC-MS/MS
Introduction
Sudan dyes (I, II, III, and IV) are synthetic, industrial azo dyes recognized for their vibrant red-orange color.[1][2] Due to their classification as potential genotoxic and carcinogenic substances by the International Agency for Research on Cancer (IARC), their use as food additives is prohibited in many jurisdictions, including the European Union and the United States.[1][2][3] Despite this ban, these dyes have been illicitly used to enhance the color of various food products, most notably chili powder and other spices. To ensure food safety and regulatory compliance, robust and sensitive analytical methods are essential for the detection and quantification of these illegal colorants.
This application note details a validated method for the simultaneous determination of Sudan dyes in chili powder using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The use of a deuterated internal standard, Sudan III-d6, is critical for accurate quantification. It effectively compensates for matrix effects and variations that can occur during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.
Analytical Principle
The methodology involves a solvent extraction of the Sudan dyes from the chili powder matrix, followed by analysis using an HPLC system coupled to a tandem quadrupole mass spectrometer. This compound is introduced as an internal standard at the beginning of the sample preparation process. The chromatographic separation is achieved on a C18 reversed-phase column, and the analytes are detected by the mass spectrometer operating in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The quantification of the target Sudan dyes is performed by comparing the peak area ratios of the native analytes to that of the isotopically labeled internal standard.
Quantitative Data Summary
The performance of the analytical method for the determination of Sudan dyes in chili powder using this compound as an internal standard is summarized in the table below. The data presented is a synthesis of typical performance characteristics reported in various studies.
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sudan I | 0.5 - 0.7 | 1.5 - 5.0 | 88 - 100 | < 10 |
| Sudan II | 0.5 | 1.5 - 5.0 | 89 - 104 | < 10 |
| Sudan III | 0.7 | 2.0 - 5.0 | 89 - 93 | < 8 |
| Sudan IV | 1.0 | 3.0 - 5.0 | 66 - 79 | < 15 |
Note: The values presented in this table are compiled from multiple sources and represent a typical range of performance. Actual performance may vary depending on the specific instrumentation, matrix, and laboratory conditions.
Experimental Protocols
1. Materials and Reagents
-
Standards: Analytical standards of Sudan I, II, III, IV, and this compound (purity >96%).
-
Solvents: HPLC-grade acetonitrile (B52724), methanol, water, and formic acid.
-
Chili Powder Sample: A representative sample of chili powder, pre-screened to be free of Sudan dyes, is used for validation and as a blank matrix.
2. Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Individually prepare stock solutions of each Sudan dye and this compound by dissolving the appropriate amount in methanol.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all four Sudan dyes at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile.
3. Sample Preparation: Extraction
-
Weigh 1.0 g of a homogenized chili powder sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of the this compound internal standard working solution to the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in a mechanical shaker or sonicator for 15-30 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant (the acetonitrile extract).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a higher proportion of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS): A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature).
-
MRM Transitions: Specific precursor and product ion pairs for each Sudan dye and this compound must be determined and optimized.
-
Visualizations
References
Application Notes and Protocols for the Quantification of Illegal Food Colorants Using Sudan III-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are a group of synthetic, fat-soluble azo dyes that are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC).[1] Despite being banned as food additives in many countries, they are illegally used to enhance the color of various food products, posing a significant health risk to consumers.[2][3] Accurate and reliable quantification of these illegal colorants is crucial for food safety and regulatory compliance.
This document provides a detailed application note and protocol for the quantification of Sudan dyes in food matrices using Sudan III-d6 as an internal standard. The use of an isotopically labeled internal standard like this compound is critical for achieving accurate and precise results by compensating for matrix effects and variations during sample preparation and analysis.[2][4] The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of trace levels of these contaminants.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of Sudan dyes using LC-MS/MS with an internal standard. While the ideal internal standard is a stable isotope-labeled version for each analyte, this compound can be effectively used for the quantification of other Sudan dyes due to structural similarities. The data presented is a compilation from various validated methods and provides a strong basis for the expected performance of a method employing this compound.
Table 1: LC-MS/MS Parameters for Sudan Dyes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Sudan I | 249.1 | 154.1 | 50 |
| Sudan II | 277.2 | 121.1 | 50 |
| Sudan III | 353.2 | 77.1 | 50 |
| Sudan IV | 381.2 | 225.1 | 50 |
| This compound (IS) | 359.2 | 82.1 | 50 |
Table 2: Method Performance Data for Sudan Dyes in Food Matrices
| Analyte | Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Sudan I | 93.8 - 115.2 | 0.01 - 10 | 0.04 - 18 |
| Sudan II | 89 - 98 | 0.06 | 0.19 |
| Sudan III | 80 - 110 | 0.07 | 0.23 |
| Sudan IV | 93.8 - 115.2 | 0.07 | 0.23 |
Note: The data in this table is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
This section outlines a detailed methodology for the quantification of Sudan dyes in food samples using this compound as an internal standard.
Materials and Reagents
-
Sudan I, II, III, and IV analytical standards
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or silica)
-
0.22 µm syringe filters
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific food matrix.
-
Homogenization: Homogenize a representative portion of the food sample to ensure uniformity.
-
Weighing: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Vortex or shake vigorously for 10-15 minutes.
-
Centrifuge the sample at a speed greater than 5000 x g for 5-10 minutes.
-
Collect the supernatant.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the analytes with an appropriate solvent mixture (e.g., acetonitrile/methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Compound-Specific Parameters: Optimize collision energy and declustering potential for each analyte and the internal standard.
-
Data Analysis and Quantification
-
Identify the Sudan dyes in the sample by comparing their retention times and MRM transitions with those of the analytical standards.
-
Quantify the concentration of each Sudan dye using a calibration curve prepared with known concentrations of the standards and a constant concentration of the this compound internal standard. The use of the internal standard corrects for any variations in the analytical process.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of illegal food colorants.
Signaling Pathway (Logical Relationship)
Caption: Logic of employing this compound for food safety.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Sudan Dyes in Palm Oil Using a Deuterated Internal Standard
Abstract
Sudan dyes (I, II, III, and IV) are synthetic, fat-soluble azo dyes classified as potential carcinogens, and their use as food additives is prohibited in many countries.[1][2][3] Their illicit use to enhance the color of palm oil poses a significant food safety risk, necessitating robust and reliable analytical methods for their detection.[1][2][3] This application note details a highly sensitive and selective method for the simultaneous quantification of Sudan I, II, III, and IV in palm oil. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Sudan III-d6 as an internal standard to ensure accuracy and precision by correcting for matrix effects and procedural variations.[1]
Introduction
Palm oil's natural reddish-orange color can be mimicked or illegally enhanced by the addition of Sudan dyes. Due to the complex and fatty nature of the palm oil matrix, a sensitive and selective analytical technique is required for accurate detection at trace levels. LC-MS/MS has become the preferred method due to its high sensitivity and selectivity.[1] The incorporation of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification.[1] This internal standard behaves similarly to the target analytes during sample preparation and ionization, effectively compensating for any losses or matrix-induced signal suppression/enhancement, thereby improving method robustness and reliability.[1]
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key stages from sample receipt to final data analysis.
Caption: Experimental workflow for the analysis of Sudan dyes in palm oil.
Detailed Protocols
Preparation of Standards and Reagents
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of each Sudan dye (I, II, III, IV) and this compound in 100 mL of acetonitrile (B52724). Store at 4°C in the dark.
-
Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (0.1 µg/mL): Dilute the this compound stock solution with acetonitrile.
-
Solvents: Use HPLC or LC-MS grade acetonitrile, hexane (B92381), ethyl acetate, methanol, and water.
Sample Preparation Protocol
-
Sample Weighing: Weigh 1.0 g of the homogenized palm oil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 0.1 µg/mL this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of hexane to the tube and vortex for 1 minute to dissolve the oil.
-
Add 10 mL of acetonitrile and shake vigorously for 10 minutes.
-
Centrifuge at >5000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower acetonitrile layer to a new tube.
-
Repeat the extraction of the hexane layer with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Solvent Evaporation: Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Solid Phase Extraction (SPE) Cleanup:
-
Cartridge: Alumina SPE cartridge (1 g / 3 mL).
-
Conditioning: Condition the cartridge with 5 mL of hexane.
-
Sample Loading: Re-dissolve the dried extract residue in 1 mL of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of hexane, followed by 6 mL of hexane:ethyl ether (9:1 v/v) to remove lipids. Discard the washings.
-
Elution: Elute the Sudan dyes from the cartridge with 8 mL of 90:10 ethyl acetate:methanol solution.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 50% B, linear gradient to 100% B over 8 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min. |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 450°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be monitored for the quantification and confirmation of each analyte. The most abundant transition is typically used for quantification (Quantifier) and the second most abundant for confirmation (Qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Sudan I | 249.1 | 93.1 | 156.1 | 25 / 15 |
| Sudan II | 277.1 | 121.1 | 93.1 | 22 / 30 |
| Sudan III | 353.2 | 93.1 | 259.2 | 28 / 20 |
| Sudan IV | 381.2 | 93.1 | 259.2 | 30 / 22 |
| This compound (IS) | 359.2 | 93.1 | 162.1 | 28 / 20 |
Note: Collision energies should be optimized for the specific instrument in use.
Data Presentation and Method Performance
The method was validated for linearity, recovery, and sensitivity. The performance characteristics are summarized below.
Table 1: Method Detection and Quantification Limits in Palm Oil
| Analyte | Method Detection Limit (MDL) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Sudan I | 2.4[4] | 8.0 |
| Sudan II | 4.4[4] | 14.7 |
| Sudan III | 2.0[4] | 6.7 |
| Sudan IV | 3.7[4] | 12.3 |
| MDL values are based on literature; LOQs are estimated as approximately 3.3 times the MDL. |
Table 2: Recovery and Precision in Spiked Palm Oil
| Analyte | Spiking Level (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| Sudan I | 20 | 95.2 | 4.5 |
| Sudan II | 20 | 92.8 | 5.1 |
| Sudan III | 20 | 96.5 | 3.8 |
| Sudan IV | 20 | 91.3 | 6.2 |
| Recovery data is representative and based on typical method performance. |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and reliable tool for the detection and quantification of Sudan I, II, III, and IV in palm oil. The simple extraction and effective SPE cleanup protocol successfully removes matrix interferences. The use of this compound as an internal standard is critical for achieving high accuracy and precision, making this method suitable for routine monitoring in food safety laboratories to ensure compliance with regulatory standards.
References
Application Note: Quantitative Analysis of Sudan III in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) with Sudan III-d6 Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Sudan III, a synthetic azo dye, in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard. Due to its potential carcinogenicity, the use of Sudan III as a food additive is prohibited in many countries, necessitating reliable analytical methods for its detection. This protocol employs a trimethylsilyl (B98337) (TMS) derivatization step to enhance the volatility and thermal stability of Sudan III, allowing for its separation and detection by GC-MS. The use of Sudan III-d6 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is intended for researchers, scientists, and professionals in food safety and drug development.
Introduction
Sudan dyes are a class of synthetic, fat-soluble azo dyes used industrially for coloring plastics, oils, and waxes.[1] Their illegal use to enhance the color of food products, such as chili powder and sauces, poses a significant health risk as they are considered potential carcinogens.[1] Regulatory bodies worldwide mandate the screening of foodstuffs for the presence of these banned colorants.
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for Sudan dye analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable and powerful alternative, particularly for comprehensive impurity profiling.[2] However, the low volatility and thermal lability of Sudan III necessitate a derivatization step prior to GC-MS analysis. Trimethylsilylation (TMS) is a widely used technique that replaces active hydrogens in polar functional groups, such as the hydroxyl group in Sudan III, with a nonpolar TMS group, thereby increasing the analyte's volatility and improving its chromatographic behavior.[3]
The accuracy and reliability of quantitative analysis, especially in complex food matrices, can be significantly improved by the use of a stable isotope-labeled internal standard.[4] This method utilizes this compound, where six hydrogen atoms on the naphthol ring are replaced with deuterium. This deuterated analog exhibits nearly identical chemical and physical properties to Sudan III, ensuring it co-elutes and experiences similar matrix effects, thus providing a reliable means for accurate quantification.
Principle
The analytical workflow involves the extraction of Sudan III from the sample matrix, followed by a derivatization step to form its trimethylsilyl ether. The derivatized sample is then analyzed by GC-MS. The separation of the derivatized Sudan III and the internal standard, this compound, is achieved on a capillary GC column. Detection is performed by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity. Quantification is based on the ratio of the peak area of a characteristic ion of the analyte to that of the internal standard.
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Analytical balance
-
Glassware: vials, pipettes, volumetric flasks
-
-
Reagents:
-
Sudan III analytical standard
-
This compound internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (HPLC grade)
-
Pyridine (B92270) (anhydrous)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Helium (carrier gas, 99.999% purity)
-
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh 10 mg of Sudan III and this compound into separate 100 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the Sudan III stock solution with acetonitrile to achieve concentrations ranging from 0.1 to 10 µg/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Homogenization: Homogenize the food sample (e.g., chili powder, sauce) to ensure uniformity.
-
Weighing: Accurately weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4500 rpm for 10 minutes.
-
Solvent Transfer: Carefully transfer the acetonitrile supernatant to a clean tube.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 60 minutes in a heating block or water bath.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C, hold for 10 minutes
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Mass Spectrometer SIM Parameters
The selection of quantifier and qualifier ions is based on the predicted mass spectrum of the TMS derivative of Sudan III. The molecular weight of Sudan III is 352.39 g/mol . Derivatization with a TMS group adds 72 atomic mass units (amu). The predicted molecular ion ([M]+•) for TMS-Sudan III is therefore m/z 424. For this compound, the predicted molecular ion is m/z 430.
Table 1: Proposed SIM Ions for TMS-Sudan III and TMS-Sudan III-d6
| Compound | Role | Proposed Ion (m/z) | Rationale |
| TMS-Sudan III | Quantifier | 424 | Predicted Molecular Ion ([M]+•) |
| TMS-Sudan III | Qualifier | 409 | Predicted loss of a methyl group ([M-15]+) |
| TMS-Sudan III-d6 | Internal Standard | 430 | Predicted Molecular Ion ([M]+•) |
Note: These proposed ions are based on theoretical calculations and the known fragmentation patterns of TMS ethers. Experimental verification is required to confirm the optimal quantifier and qualifier ions.
Data Presentation
The quantitative data for the method validation should be summarized in clearly structured tables for easy comparison.
Table 2: Method Validation Parameters for the Quantification of Sudan III by GC-MS
| Validation Parameter | Result |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 15% |
Note: The values presented are typical expected performance characteristics and may vary depending on the matrix and instrumentation.
Visualization of Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the GC-MS analysis of Sudan III.
Logical Relationship of Quantification
The quantification of Sudan III is based on the principle of isotope dilution mass spectrometry. The relationship between the analyte and the internal standard is illustrated below.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This application note provides a detailed protocol for the quantitative determination of Sudan III in food matrices by GC-MS using a deuterated internal standard and trimethylsilyl derivatization. The method is sensitive, selective, and reliable, making it suitable for routine monitoring and food safety applications. The use of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for matrix-induced signal variations and procedural losses. The provided experimental details and performance characteristics will aid researchers and analytical scientists in the implementation of this method in their laboratories.
References
- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Sudan III-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are a group of synthetic, fat-soluble azo dyes used for coloring plastics, oils, waxes, and other industrial products. Due to their potential carcinogenicity, they are banned as food additives in many countries.[1] Sudan III is a diazo dye that has been illegally used to enhance the color of food products like chili powder and palm oil. Accurate and sensitive detection of Sudan dyes in various matrices is crucial for food safety and regulatory compliance.
Sudan III-d6, a deuterated analog of Sudan III, serves as an excellent internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Sudan III, but its increased mass allows for clear differentiation in mass spectrometric analysis. The use of this compound as an internal standard compensates for variations in sample preparation and matrix effects, leading to more accurate and reliable quantification of Sudan III.[2]
These application notes provide detailed protocols for the sample preparation of various matrices for the analysis of Sudan III, using this compound as an internal standard.
Data Presentation
The following tables summarize quantitative data for common sample preparation techniques for Sudan dye analysis.
Table 1: Recovery of Sudan Dyes using QuEChERS Method in Spices
| Analyte | Spiking Level (mg/kg) | Recovery (%) | Reference |
| Sudan I | 1.0 | 85.3 - 121.2 | [3] |
| Sudan II | 1.0 | 85.3 - 121.2 | [3] |
| Sudan III | 1.0 | 85.3 - 121.2 | [3] |
| Sudan IV | 1.0 | 85.3 - 121.2 | [3] |
Table 2: Method Detection Limits (MDLs) for Sudan Dyes in Chili Spices by LC-MS/MS
| Analyte | MDL (μg/kg) | Reference |
| Sudan I | 0.7 | [4] |
| Sudan II | 0.5 | [4] |
| Sudan III | 0.7 | [4] |
| Sudan IV | 1.0 | [4] |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Spices
This protocol is a widely used and effective method for the extraction of Sudan dyes from complex food matrices like chili powder.[5]
Materials:
-
Homogenized sample (e.g., chili powder)
-
This compound internal standard solution
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 8 mL of water and vortex for 30 seconds.[5]
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.[5]
-
Shake the tube vigorously for 1 minute.[5]
-
Centrifuge at 4000 rpm for 5 minutes.[5]
-
Collect the supernatant (acetonitrile layer) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Edible Oils
This protocol is suitable for the cleanup of fatty matrices like palm oil.
Materials:
-
Oil sample
-
This compound internal standard solution
-
Hexane
-
Ethyl acetate
-
Methanol
-
Silica (B1680970) SPE cartridge
-
Nitrogen evaporator
Procedure:
-
Dissolve a known amount of the oil sample in hexane.
-
Add a known amount of this compound internal standard solution.
-
Condition a silica SPE cartridge with hexane.
-
Load the sample solution onto the SPE cartridge.
-
Wash the cartridge with 6 mL of hexane, followed by 6 mL of ethyl ether (for palm oil).[4]
-
Elute the Sudan dyes with 8 mL of a 90:10 ethyl acetate:methanol solution.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Sauces
This protocol is a classic method for extracting analytes from liquid samples.
Materials:
-
Sauce sample
-
This compound internal standard solution
-
Acetonitrile
-
Saturated sodium chloride solution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh a known amount of the sauce sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add saturated sodium chloride solution to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the upper acetonitrile layer.
-
The extract can be further cleaned up using SPE if necessary before LC-MS/MS analysis.
Visualizations
Metabolic Pathway of Sudan Dyes
The carcinogenicity of Sudan dyes is attributed to their metabolic conversion into harmful aromatic amines. This biotransformation can occur in the liver, mediated by cytochrome P450 enzymes, or by the gut microbiota.[2][6] The resulting aromatic amines can form DNA adducts, leading to genotoxicity.[3][6]
Caption: Metabolic activation of Sudan dyes leading to genotoxicity.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of Sudan dyes in food samples using this compound as an internal standard.
Caption: General workflow for Sudan dye analysis with an internal standard.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Azo Dyes Carcinogenicity → Term [pollution.sustainability-directory.com]
- 3. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and 3,3'-dimethoxybenzidine to potentially carcinogenic aromatic amines by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
Application Notes and Protocols for the Determination of Sudan III-d6 in Complex Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Sudan III, utilizing Sudan III-d6 as an internal standard, in various complex food matrices. The methodologies outlined are primarily centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique crucial for detecting trace levels of contaminants.
Sudan dyes, including Sudan III, are synthetic, fat-soluble colorants. Due to their potential carcinogenicity, they are banned as food additives in many countries.[1] The use of a deuterated internal standard like this compound is pivotal for accurate quantification, as it effectively compensates for matrix effects and variations that can occur during sample preparation and instrumental analysis.[1][2][3]
Analytical Principle
The core methodology involves the extraction of Sudan dyes from a food sample, followed by purification of the extract to eliminate interfering substances. The final analysis is performed using LC-MS/MS.[2] Chromatographic separation is typically achieved using a C18 column, and detection is carried out with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.[2]
Data Presentation
The performance of the analytical method is summarized in the tables below, providing key quantitative parameters for the analysis of Sudan dyes using this compound as an internal standard.
Table 1: Method Performance for Sudan Dyes in Various Food Matrices
| Analyte | Matrix | Linearity (r²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Sudan I | Chili Powder | > 0.99 | 60 - 95 | - | 2.5 - 640 |
| Sudan II | Chili Powder | > 0.99 | 60 - 95 | - | 2.5 - 640 |
| Sudan III | Chili Powder | > 0.99 | 60 - 95 | - | 2.5 - 640 |
| Sudan IV | Chili Powder | > 0.99 | 60 - 95 | - | 2.5 - 640 |
| Sudan Dyes | Paprika | - | 93.8 - 115.2 | - | < 0.125 |
| Sudan I, II, III, IV | Various Foods* | - | 85 - 101 | - | - |
| Azo Dyes | Liquid, Semi-liquid, Solid Foods | - | 60 - 120 | 0.5 mg/kg | - |
*Hot chilli pepper, hot chilli tomato sauce, sausage, tomato sauce and hard boiled egg yolk.[4]
Table 2: LC-MS/MS Parameters for Sudan Dyes and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Sudan I | 249 | 156 | 30 | 15 |
| Sudan II | 277 | 121 | 30 | 11 |
| Sudan III | 353 | 156 | 50 | 20 |
| Sudan IV | 381 | 224 | 50 | 22 |
| This compound (I.S.) | 359 | 162 | 50 | 20 |
*Note: These parameters can be adjusted depending on the specific instrument used.[5]
Experimental Protocols
The following protocols detail the necessary steps for sample preparation and analysis.
Preparation of Standard Solutions
-
Stock Solution (~100 µg/mL): Accurately weigh approximately 10 mg of this compound powder and transfer it to a 100 mL volumetric flask. Add a small volume of acetonitrile (B52724) and sonicate for 5-10 minutes to ensure complete dissolution. Dilute to the mark with acetonitrile and mix thoroughly. Store this stock solution in a labeled amber glass vial at 4°C.[6]
-
Working Standard Solution (0.1 µg/mL): Transfer 100 µL of the ~100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile. This working solution should be prepared fresh weekly.[6]
Sample Preparation: Extraction and Cleanup
-
Homogenization: Ensure the food sample is homogenized to guarantee uniformity.[2]
-
Extraction:
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[2]
-
Add 0.1 mL of the 0.1 µg/mL this compound internal standard solution.[2]
-
Add 5 mL of a 4:1 (v/v) mixture of tetrahydrofuran (B95107) and methanol.[2]
-
Vortex for 1 minute and then shake for 10 minutes.[2]
-
Centrifuge at >5000 x g for 5 minutes and transfer the supernatant to a new tube.[2]
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a silica (B1680970) SPE cartridge with 10 mL of n-hexane.[2]
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 10 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.[2]
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether.[2]
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 1.6 µm, 2.1 mm × 15 cm or equivalent.[5]
-
Mobile Phase A: 1 mL of formic acid in 1000 mL of deionized water.[5]
-
Mobile Phase B: 1 mL of formic acid in 1000 mL of acetonitrile.[5]
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.[2]
-
Injection Volume: 5 µL.[5]
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[2] The specific transitions for Sudan dyes and this compound are provided in Table 2.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each Sudan dye and the internal standard.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound in food samples.
Caption: Logical flow of the LC-MS/MS analysis for this compound.
References
Application of Sudan III-d6 for the Analysis of Environmental Contaminants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sudan III-d6 as an internal standard in the quantitative analysis of Sudan dyes in environmental samples. The methodologies described are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for detecting trace levels of contaminants.
Sudan dyes are synthetic, fat-soluble azo dyes that are recognized as potential carcinogens and are of environmental concern due to their use in industries such as textiles, plastics, and printing.[1] Their presence in environmental matrices like water and soil can indicate industrial pollution. The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for matrix effects and variations during sample preparation and instrumental analysis.[2]
Analytical Principle
The core methodology involves extracting Sudan dyes from an environmental sample, purifying the extract to remove interfering substances, and analyzing it using LC-MS/MS.[2] Chromatographic separation is typically achieved using a C18 reversed-phase column, and detection is performed with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][4]
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of Sudan dyes using this compound as an internal standard. It is important to note that the majority of available data pertains to food matrices; however, these values provide a strong baseline for method development in environmental analysis.
Table 1: LC-MS/MS Parameters for Sudan Dyes and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sudan I | 249.1 | 156.1 | 25 |
| Sudan II | 277.2 | 121.1 | 28 |
| Sudan III | 353.2 | 156.1 | 30 |
| Sudan IV | 381.3 | 224.2 | 32 |
| This compound (Internal Standard) | 359.2 | 162.1 | 30 |
Note: The specific ions and collision energies may vary depending on the instrument and source conditions.
Table 2: Method Performance Data for Sudan Dyes (in Food Matrices)
| Analyte | Matrix | Linearity (r²) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Precision (RSD%) |
| 9 Azo Dyes | Turmeric | ≥0.9998 | 0.01–0.04 | 0.04–0.12 | 96.0–102.6 | 0.16–2.01 |
| 11 Azo Dyes | Paprika | - | - | - | 93.8–115.2 | 0.8–7.7 |
| 8 Sudan Dyes | Chili Powder | >0.99 | - | 0.1 - 25 | 80.7–104.4 | 2.24–12.2 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data adapted from various sources for illustrative purposes.
Experimental Protocols
The following are generalized protocols for the analysis of Sudan dyes in water and soil/sediment samples using this compound as an internal standard.
Protocol 1: Analysis of Sudan Dyes in Water Samples
1. Sample Collection and Preparation:
-
Collect water samples in clean, amber glass bottles to prevent photodegradation of the analytes.
-
Store samples at 4°C and analyze as soon as possible.
-
For samples with high particulate matter, filter through a 0.45 µm filter.
-
Spike a known volume of the water sample (e.g., 100 mL) with a known amount of this compound working solution (e.g., 100 µL of 0.1 µg/mL).
2. Solid-Phase Extraction (SPE) for Clean-up and Concentration:
-
Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.
-
Loading: Load the spiked water sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elution: Elute the analytes and the internal standard with a suitable organic solvent like acetonitrile (B52724) or a mixture of n-hexane and diethyl ether.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Analysis of Sudan Dyes in Soil and Sediment Samples
1. Sample Preparation and Extraction:
-
Air-dry the soil/sediment sample and sieve to ensure homogeneity.
-
Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.
-
Spike the sample with a known amount of this compound working solution.
-
Add an appropriate extraction solvent (e.g., a mixture of tetrahydrofuran (B95107) and methanol, or acetonitrile) and vortex or shake vigorously.
-
Centrifuge the sample to separate the solid material from the solvent extract.
2. Extract Clean-up:
-
The supernatant can be further purified using SPE. For soil extracts, a silica-based or alumina-based SPE cartridge may be effective.
-
Conditioning: Condition the SPE cartridge with an appropriate non-polar solvent (e.g., n-hexane).
-
Loading: Load the supernatant onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to remove fats and other non-polar interferences.
-
Elution: Elute the analytes and internal standard with a solvent of moderate polarity.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is commonly employed.
-
Injection Volume: Typically 5-10 µL of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sudan III and this compound are monitored.
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the Sudan III standard to the peak area of the this compound internal standard against the concentration of the Sudan III standard.
-
The concentration of Sudan III in the sample is then determined from this calibration curve using the measured peak area ratio from the sample analysis.
Visualizations
Caption: Experimental workflow for the analysis of Sudan dyes in environmental samples.
Caption: Logical relationship for quantification using an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sudan III-d6 Signal Suppression in Mass Spectrometry
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression of Sudan III-d6 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound?
A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This results in a decreased instrument response, which can compromise the sensitivity, accuracy, and reproducibility of the analytical method.[3][4] this compound is a deuterated internal standard used to compensate for variations in sample preparation and instrument response during the analysis of Sudan dyes.[5][6] Therefore, suppression of the this compound signal can lead to inaccurate quantification of the target Sudan dyes.
Q2: What are the common causes of signal suppression for this compound?
A2: The primary causes of signal suppression for this compound are matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization process.[2][7] Common sources of interference include:
-
Complex Sample Matrices: Matrices such as spices (e.g., chili powder, paprika), oils, and sauces are rich in organic molecules that can co-elute with this compound and cause suppression.[8]
-
High Concentrations of Matrix Components: Highly concentrated matrix components can compete with this compound for ionization, leading to a reduced signal.[1][7]
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[7][9]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment.[10][11] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the signal intensity of this compound in a neat solution versus a post-spiked matrix extract. A significantly lower signal in the matrix extract suggests suppression.[1][10]
Troubleshooting Guide
If you are experiencing signal suppression with this compound, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A troubleshooting workflow for addressing this compound signal suppression.
Step 1: Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of matrix-induced signal suppression.[2][12] The goal is to remove interfering compounds while efficiently recovering this compound.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[2][7]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering matrix components.[2][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but may also decrease the signal of the analyte of interest.[7][10]
Experimental Protocol: Solid-Phase Extraction (SPE) for Spice Matrices
This protocol is a general guideline and may require optimization for your specific matrix.
-
Sample Pre-treatment:
-
Weigh 1 gram of the homogenized spice sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or a mixture of tetrahydrofuran (B95107) and methanol).[5]
-
Vortex for 1 minute and shake for 10 minutes.[5]
-
Centrifuge at 4000 rpm for 5 minutes.[8]
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the previous step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 40% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and other Sudan dyes with a stronger solvent (e.g., 5 mL of acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 90:10 acetonitrile/water).[8]
-
Step 2: Modify Chromatographic Conditions
Optimizing the chromatographic separation can help to resolve this compound from co-eluting interferences.[2][4]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and interfering peaks.
-
Change Column Chemistry: If using a C18 column, consider switching to a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity.
-
Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce signal suppression.[1][7]
Step 3: Adjust Mass Spectrometer Parameters
Fine-tuning the mass spectrometer settings can sometimes mitigate signal suppression.
-
Switch Ionization Mode: If using ESI, consider switching to APCI, which is generally less susceptible to matrix effects.[7][9]
-
Optimize Source Parameters: Adjust ion source parameters such as gas flows, temperature, and spray voltage to maximize the signal for this compound while minimizing the influence of interfering compounds.
Data Presentation: Impact of Sample Preparation on Recovery
The following table summarizes typical recovery data for Sudan dyes using different sample preparation techniques, which can be indicative of the effectiveness of matrix effect reduction.
| Sample Preparation Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Acetonitrile Extraction | Spices | Sudan I-IV | 75.7 - 92.3 | [13] |
| Acetonitrile Extraction & SPE | Tomato Sauce | Sudan I-IV | >85 | [14] |
| Acetonitrile Extraction | Paprika | Sudan I-IV, others | 93.8 - 115.2 | [15] |
Note: While these values are for the non-deuterated Sudan dyes, they provide a good indication of the expected recovery for this compound due to their similar chemical properties.
Logical Relationship Diagram
Caption: The relationship between experimental factors and this compound signal intensity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 14. waters.com [waters.com]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Sudan III-d6 for Quantitative Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sudan III-d6 as an internal standard for the creation of robust and reliable calibration curves in quantitative analyses, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is the deuterated form of Sudan III, a fat-soluble azo dye. Its primary application is as a stable isotope-labeled internal standard (IS) in analytical chemistry.[1] It is particularly crucial for the accurate quantification of Sudan dyes in various matrices, such as food products, by correcting for variations that can occur during sample preparation and instrumental analysis.[1][2]
Q2: What are the recommended concentrations for this compound stock and working solutions?
A2: For optimal results, it is recommended to prepare a stock solution of this compound at a concentration of approximately 100 µg/mL in a suitable organic solvent like acetonitrile (B52724). From this stock, a working solution, typically around 0.1 µg/mL, can be prepared for spiking into calibration standards and samples.[3]
Q3: In which solvents is this compound soluble?
A3: this compound, similar to its non-deuterated counterpart, is highly soluble in organic solvents such as chloroform, toluene, ethanol, acetone, hexane, and acetonitrile. It has very low solubility in water. For systems that are primarily aqueous, using a co-solvent is advisable to ensure complete dissolution.
Q4: What are the ideal storage conditions for this compound solutions?
A4: To ensure the stability of your this compound solutions, it is recommended to store the stock solution at 4°C in the dark; under these conditions, it may be stable for up to six months. Working solutions should be prepared fresh weekly from the stock solution and also stored at 4°C. For long-term storage, the solid powder form should be kept at -20°C.
Calibration Curve Optimization
Q5: What is a typical concentration range for a calibration curve for Sudan dye analysis using this compound?
A5: The concentration range for a calibration curve will depend on the specific matrix and the sensitivity of the instrument. However, established methods demonstrate linearity across various ranges. For instance, a common range for the analysis of Sudan dyes in chili powder is 0.1 to 25 mg/kg.[4][5] In food sauces, a range of 0-5 mg/kg has been validated, while for spices, a wider range of 0-20 mg/kg is often used.[6]
Data Presentation: Example Calibration Curve Concentrations
| Concentration Level | Example 1 (µg/kg)[7] | Example 2 (mg/kg)[8] | Example 3 (mg/kg)[4] |
| Level 1 | 1 | 0.125 | 0.1 |
| Level 2 | 5 | 0.25 | - |
| Level 3 | 10 | 0.5 | - |
| Level 4 | 25 | 1.0 | - |
| Level 5 | 100 | 2.0 | 25 |
| Level 6 | - | 3.0 | - |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Acetonitrile (HPLC or LC-MS grade)
-
Class A volumetric flasks
-
Calibrated pipettes
-
Analytical balance
-
Amber glass vials
Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small volume of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.
-
Once dissolved, bring the flask to volume with acetonitrile.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Transfer the stock solution to a labeled amber glass vial for storage at 4°C.
Working Solution Preparation (0.1 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Mix the solution thoroughly. This working solution is now ready to be used for spiking into your calibration standards and samples.[3]
General Protocol for LC-MS/MS Analysis
Sample Preparation (Example for Chili Powder):
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add a known volume of the this compound internal standard working solution (e.g., 100 µL of 0.1 µg/mL).[3]
-
Add an appropriate extraction solvent (e.g., acetonitrile).
-
Vortex and/or sonicate to ensure thorough extraction.
-
Centrifuge the sample to pellet solid material.
-
The supernatant may be further cleaned up using Solid Phase Extraction (SPE) if necessary.
-
The final extract is then transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a modifier like 0.1% formic acid) is typical.[2]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[2]
-
Injection Volume: Typically 5-20 µL.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for Sudan dyes.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]
Troubleshooting Guide
Issue: Low or No Internal Standard Signal
| Potential Cause | Troubleshooting Step |
| IS Spiking Error | Manually review the sample preparation steps to ensure the internal standard was added to all samples and standards.[9] |
| Instrumental Issue | Check for leaks in the LC system. Inspect the ion source for contamination and ensure a stable spray. Verify that the correct MS method with the appropriate MRM transition for this compound is being used.[9] |
| Degradation of IS | Prepare a fresh working solution from the stock. If the problem persists, prepare a fresh stock solution. |
Issue: High Variability in Internal Standard Signal Across a Batch
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the extraction and cleanup procedures for consistency. Ensure thorough vortexing and consistent timing for each step. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the internal standard.[9] To diagnose this, a post-column infusion experiment can be performed. If matrix effects are significant, improving the sample cleanup procedure or adjusting the chromatographic separation to move the analyte peak away from interfering components may be necessary. |
| Inconsistent Injection Volume | Check the autosampler for any issues with the syringe or injection port. Run a series of blank injections to check for carryover. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Resolving Matrix Effects with Sudan III-d6
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Sudan III-d6 as an internal standard to mitigate matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in LC-MS/MS analysis?
A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These interfering components can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[1][3] This phenomenon is a significant challenge, especially in complex biological matrices like plasma, urine, or tissue.
Q2: How does an internal standard (IS) like this compound help resolve this issue?
An ideal internal standard is a compound added at a known, constant concentration to all samples, calibrators, and quality controls.[4] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[5] Because this compound is chemically and structurally almost identical to the analyte (Sudan III), it co-elutes and experiences the same matrix effects.[5][6] Any signal suppression or enhancement that affects the analyte will affect the IS to a similar degree. By measuring the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate quantification.[1][5]
Q3: Why is a deuterated (d6) standard preferred over other types of internal standards?
Deuterated standards like this compound are preferred because their physicochemical properties are nearly identical to the unlabeled analyte.[5] This ensures they behave similarly during sample preparation, chromatography, and ionization.[5] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[5] This approach, known as isotope dilution mass spectrometry, is the most robust method for compensating for matrix effects and procedural losses.[1][5]
Q4: When should I add the this compound internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow.[5][7] For analyzing food samples for Sudan dyes, for example, the this compound solution is typically added to the homogenized sample before the extraction step.[7][8] This ensures that the IS compensates for any analyte loss or variability throughout the entire process, including extraction, cleanup, and injection.[5]
Q5: How do I quantitatively assess if this compound is effectively compensating for matrix effects in my assay?
The post-extraction spike method is the standard approach to quantify matrix effects.[1][2] This involves comparing the peak area of an analyte (and IS) spiked into an extracted blank matrix sample to the peak area of the same analyte spiked into a neat solvent. The ratio of these responses is called the Matrix Factor (MF). An MF of 1 (or 100%) indicates no matrix effect, <1 suggests ion suppression, and >1 indicates ion enhancement.[2][9] To assess the effectiveness of the IS, an "IS-Normalized Matrix Factor" is calculated, which should be close to 1 across different lots of the matrix.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
| Problem | Potential Cause(s) | Recommended Actions & Solutions |
| High variability or inconsistency in the Internal Standard (IS) peak area across samples. | Variable Matrix Effects: Different samples or lots of matrix have varying compositions, causing inconsistent suppression/enhancement of the IS signal.[11] Inconsistent Sample Preparation: Pipetting errors or inconsistent execution of extraction steps (e.g., vortexing time, evaporation) can lead to variable recovery of the IS.[12] | Action: Evaluate the matrix effect using the post-extraction spike method with at least six different lots of your biological matrix.[2] Solution: If significant inter-lot variability is confirmed, your sample cleanup procedure may need to be enhanced (e.g., switching from protein precipitation to solid-phase extraction (SPE)) to remove more interfering components.[11][12] Standardize every step of your sample preparation protocol. |
| Poor accuracy and precision in Quality Control (QC) samples despite using an IS. | Differential Matrix Effects: The analyte and this compound are not experiencing the same degree of matrix effect. This can happen if they are not perfectly co-eluting (a phenomenon known as the deuterium (B1214612) isotope effect can sometimes cause a slight shift in retention time).[6][13] Cross-Contribution: The unlabeled analyte is present as an impurity in the IS material, or the analyte signal is contributing to the IS signal at the upper limit of quantification (ULOQ).[12] | Action: Overlay the chromatograms of the analyte and this compound. They should co-elute perfectly.[6] Solution: If a slight separation is observed, adjust the chromatographic method (e.g., modify the gradient or change the column) to achieve co-elution.[6] If that is not possible, a more rigorous sample cleanup is required to remove the specific interferences affecting them differently.[13] Also, verify the isotopic purity of your this compound standard, which should ideally be ≥98%.[5] |
| Low recovery of the this compound internal standard. | Suboptimal Extraction: The chosen extraction solvent, pH, or SPE protocol is not efficient for extracting this compound.[12] Adsorption to Labware: The IS may be adsorbing to the surfaces of plastic tubes or pipette tips, especially if dealing with low concentrations.[12] | Action: Perform experiments to optimize extraction conditions. Test different solvents or adjust the pH. For SPE, ensure the sorbent type and elution solvent are appropriate.[12] Solution: Use low-adsorption labware. Pre-rinsing tips with solvent or adding a small amount of organic solvent to the sample can help minimize non-specific binding.[12] |
| Analyte/IS peak area ratio is not consistent across the calibration curve. | Concentration-Dependent Matrix Effect: The degree of ion suppression or enhancement changes at different analyte concentrations.[2] Detector Saturation: At high concentrations, the detector response for the analyte may become non-linear while the IS response remains linear. | Action: Evaluate the matrix factor at both low and high QC concentrations.[2] Solution: If the matrix effect is concentration-dependent, you may need to dilute the samples to fall within a range where the effect is consistent. Ensure your calibration curve is within the linear dynamic range of the mass spectrometer for both the analyte and the IS. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
This protocol quantitatively determines the extent of matrix effects (ion suppression or enhancement).
-
Prepare Three Sets of Samples (minimum of n=3 replicates at low and high QC concentrations):
-
Set A (Neat Solution): Spike the analyte and this compound internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. In the final step, spike the analyte and this compound into the extracted blank matrix.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (%RE):
-
% Matrix Effect (ME): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[9]
-
% Recovery (RE): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
Protocol 2: General LC-MS/MS Bioanalytical Workflow
This protocol outlines a typical workflow for quantifying an analyte using this compound in a biological matrix.
-
Standard/Sample Preparation:
-
Prepare stock solutions of the analyte and this compound in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).[14]
-
Create a series of calibration standards by spiking the analyte into the blank biological matrix.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Extraction (Protein Precipitation Example):
-
Aliquot 100 µL of sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (at a fixed concentration) to every tube and vortex briefly.[15]
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a new plate or vials.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column or other suitable reversed-phase column.[8]
-
Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection: Inject 5-10 µL of the reconstituted sample.[8]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[8] Monitor at least two specific precursor-to-product ion transitions for both the analyte and this compound.[15]
-
Quantitative Data Summary
The following table illustrates the impact of using a stable isotope-labeled internal standard (SIL-IS) like this compound on mitigating matrix effects. The data demonstrates how the IS-normalized matrix factor remains consistent even when the absolute signal is suppressed.
| Parameter | Matrix Lot 1 | Matrix Lot 2 | Matrix Lot 3 | Acceptance Criteria |
| Analyte Response (Absolute Area) | 85,000 | 65,000 | 92,000 | N/A |
| IS (this compound) Response (Absolute Area) | 90,000 | 69,000 | 98,000 | N/A |
| Analyte Matrix Factor (MF) | 0.85 | 0.65 | 0.92 | Ideally 0.8-1.2 |
| IS Matrix Factor (MF) | 0.90 | 0.69 | 0.98 | N/A |
| Analyte/IS Response Ratio | 0.944 | 0.942 | 0.939 | CV ≤15% |
| IS-Normalized Matrix Factor | 0.94 | 0.94 | 0.94 | CV ≤15% |
| This is hypothetical data for illustrative purposes, demonstrating the principle of IS normalization. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. laborindo.com [laborindo.com]
Technical Support Center: Sudan III-d6 Peak T-shirt Issues in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with Sudan III-d6 in High-Performance Liquid Chromatography (HPLC). The following troubleshooting guides and Frequently Asked Questions (FAQs) provide targeted solutions to diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, exhibiting a drawn-out or "tailing" appearance on the latter side of the peak. This is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised analytical sensitivity and precision. For an internal standard like this compound, symmetrical peak shape is critical for accurate quantification of the target analyte.
Q2: What are the most common causes of peak tailing for this compound?
A2: Despite being a weakly acidic compound due to its phenolic hydroxyl group, this compound can exhibit peak tailing in reversed-phase HPLC. The primary causes are often related to secondary interactions with the stationary phase and other system variables. Key factors include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of this compound, causing peak tailing.[1]
-
Metal Impurities: Trace metal contaminants in the column packing, frits, or other HPLC system components can act as Lewis acids and interact with the analyte, leading to poor peak shape.[2][3]
-
Column Contamination or Degradation: Accumulation of matrix components from previous injections or the physical degradation of the column bed can create active sites that cause tailing.
-
Inappropriate Mobile Phase pH: While this compound is weakly acidic, the mobile phase pH can influence the ionization state of residual silanols on the column, thereby affecting secondary interactions.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.[4]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to band broadening and peak tailing.[4]
Q3: Is the deuterium (B1214612) labeling in this compound a likely cause of peak tailing?
A3: It is highly unlikely that the deuterium labeling in this compound is the cause of peak tailing. Deuterated internal standards are designed to have nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during chromatographic separation. The underlying causes of peak tailing are almost always related to the chromatographic conditions or system setup.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Peak Tailing
A systematic approach is crucial to efficiently identify the root cause of peak tailing. The following workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Guide 2: Optimizing Chromatographic Conditions
If the issue is specific to this compound, optimizing the chromatographic method is the next step.
Table 1: Mobile Phase and Column Selection Strategies
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Maintain a low pH, typically between 2.5 and 3.5. | To suppress the ionization of residual silanol groups on the silica (B1680970) stationary phase, minimizing secondary interactions. |
| Mobile Phase Additives | - Add 0.1% formic acid or acetic acid. - Consider a low concentration of a competing base like triethylamine (B128534) (TEA) (e.g., 0.05-0.1%) if low pH is insufficient. | Acidic additives help to protonate silanols. A competing base can mask silanol groups, but may shorten column lifetime and is not always necessary with modern columns. |
| Column Chemistry | - Use a high-purity, end-capped C18 or C8 column. - Consider a column with a polar-embedded phase. | End-capping reduces the number of accessible silanol groups. Polar-embedded phases can provide alternative interaction sites and shield the analyte from silanols. |
| Organic Modifier | Evaluate both acetonitrile (B52724) and methanol. | The choice of organic solvent can influence selectivity and peak shape. Methanol can sometimes improve the peak shape of acidic compounds. |
| Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | A strong sample solvent can cause peak distortion. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A (pH 3.0): Prepare an aqueous solution of 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B (pH 7.0 - Control): Use HPLC-grade water without any pH modifier.
-
Organic Modifier: HPLC-grade acetonitrile or methanol.
-
-
Equilibrate the System:
-
Flush the HPLC system and column for at least 20 column volumes with a 50:50 mixture of Mobile Phase A and the organic modifier.
-
Ensure a stable baseline is achieved.
-
-
Analysis:
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the peak asymmetry factor.
-
-
Comparison:
-
Repeat steps 2 and 3 using Mobile Phase B.
-
Compare the peak asymmetry from the chromatograms obtained at pH 3.0 and neutral pH.
-
Protocol 2: Column Flushing and Regeneration
Objective: To clean a potentially contaminated column that may be causing peak tailing.
Methodology:
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Reverse the Column: Connect the column outlet to the injector.
-
Wash Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Use at least 10-15 column volumes for each step. A typical wash sequence for a reversed-phase C18 column is:
-
Step A (Buffered Aqueous): Your mobile phase without the organic solvent (to remove buffer salts).
-
Step B (Pure Water): HPLC-grade water.
-
Step C (Strong Organic): 100% Acetonitrile or Methanol (to remove non-polar contaminants).
-
Step D (Intermediate Polarity): Isopropanol (to remove highly retained hydrophobic compounds).
-
-
Re-equilibration:
-
Return the column to its original orientation.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Test Performance: Inject the this compound standard to evaluate the peak shape.
Visualizing the Problem: Analyte-Silanol Interaction
The following diagram illustrates the secondary interaction between a polar functional group on an analyte and a residual silanol group on the stationary phase, which is a common cause of peak tailing.
Caption: Secondary interaction causing peak tailing.
References
Improving signal-to-noise ratio for Sudan III-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for Sudan III-d6 in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that can lead to a poor signal-to-noise ratio.
Question: Why is the signal intensity of my this compound internal standard weak or inconsistent?
A weak or inconsistent signal from your this compound internal standard can compromise the accuracy and precision of your quantitative analysis. Several factors related to solution preparation, storage, and handling can contribute to this issue.
Possible Causes and Solutions:
-
Improper Solution Preparation:
-
Incomplete Dissolution: this compound is a red solid that is soluble in organic solvents like chloroform, ethyl acetate, and acetonitrile (B52724).[1][2] Ensure the compound is fully dissolved during the preparation of your stock solution. Sonication for 5-10 minutes can aid in complete dissolution.[2]
-
Incorrect Solvent: Using a solvent in which this compound has low solubility will result in a lower-than-expected concentration. Acetonitrile is a commonly recommended solvent for preparing stock and working solutions.[2]
-
Inaccurate Weighing: Use a calibrated analytical balance to accurately weigh the this compound powder.
-
-
Solution Degradation:
-
Light Exposure: Azo dyes can be susceptible to photodegradation.[3] Store stock and working solutions in amber vials to protect them from light.[2]
-
Improper Storage Temperature: Stock solutions are typically stored at 4°C.[2] While they may be stable for up to 6 months, it is recommended to prepare them fresh. Working solutions should be prepared fresh weekly from the stock solution.[2]
-
Chemical Instability: The stability of the stock solution should be monitored over time by comparing the response of an aged solution to a freshly prepared one. A significant deviation (e.g., >10-15%) may indicate degradation.[2]
-
-
Pipetting and Dilution Errors:
-
Use calibrated pipettes for all dilutions to ensure the accuracy of your working solution concentrations.
-
Question: I am observing significant signal suppression or enhancement for this compound. What could be the cause and how can I mitigate it?
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[4][5] The use of a deuterated internal standard like this compound is crucial for compensating for these effects.[1][6]
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Complex sample matrices, such as those in food analysis, contain numerous compounds that can interfere with the ionization of this compound.[7]
-
Solid-Phase Extraction (SPE): Employing an effective SPE cleanup step is critical for removing interfering substances. A silica (B1680970) SPE cartridge is often used for the purification of Sudan dye extracts.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to partition the analyte of interest away from matrix components.
-
-
Chromatographic Co-elution: If matrix components co-elute with this compound, they can compete for ionization in the MS source.
-
Optimize Chromatographic Conditions: Adjusting the mobile phase gradient, flow rate, or switching to a column with a different selectivity (e.g., a polar-embedded phenyl phase) can help separate this compound from interfering compounds.[8]
-
Method Validation: It's important to investigate matrix effects during method development by comparing the response of the standard in pure solvent versus a matrix-matched standard.[5]
-
-
Inappropriate Ionization Source Parameters:
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized to ensure efficient ionization of this compound while minimizing the influence of the matrix.[4]
-
Question: How can I improve the overall signal-to-noise ratio for my this compound peak in the chromatogram?
Improving the S/N ratio is key for achieving lower limits of detection (LOD) and quantification (LOQ).[9] This can be accomplished by either increasing the signal intensity, decreasing the baseline noise, or both.
Possible Causes and Solutions:
-
Suboptimal LC-MS/MS Parameters:
-
Injection Volume: Increasing the injection volume can lead to a stronger signal, but be mindful of potential peak broadening.[9] Typical injection volumes range from 5 to 20 µL.[4]
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Mobile Phase Composition: The choice of mobile phase and additives (e.g., formic acid or ammonium (B1175870) formate) can significantly impact ionization efficiency in ESI.[4] A gradient elution is commonly used.[4]
-
MS/MS Detection Parameters: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6][10] Optimize compound-specific parameters like collision energy and declustering potential for the specific precursor-to-product ion transitions of this compound.[4]
-
-
High Baseline Noise:
-
Solvent and Reagent Purity: Use high-purity solvents (e.g., HPLC or LC-MS grade) and fresh reagents to minimize chemical noise.
-
System Contamination: A contaminated LC system (e.g., column, tubing, or ion source) can contribute to high background noise. Regular system cleaning and maintenance are essential.
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Electronic Noise: Ensure proper grounding and shielding of the instrument to minimize electronic noise.
-
-
Peak Shape Issues:
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Peak Broadening: Wide peaks result in lower peak height and thus a lower S/N ratio. Using columns with smaller particle sizes or reducing the column diameter can lead to narrower, taller peaks and improved signal.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated analog of Sudan III, a synthetic azo dye.[1] In analytical chemistry, it serves as an excellent internal standard, particularly in isotope dilution mass spectrometry (IDMS) for the quantification of Sudan III.[1][10] The six deuterium (B1214612) atoms result in a mass shift that allows it to be distinguished from the non-labeled Sudan III in a mass spectrometer.[1] Its primary role is to correct for variations during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.[6][7]
Q2: What are the typical LC-MS/MS parameters for the analysis of this compound?
While specific parameters should be optimized for your instrument and matrix, here are some typical starting points:
| Parameter | Typical Value |
| Chromatography | |
| Column | C18 reversed-phase column[6] |
| Mobile Phase | Gradient elution with water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol[4] |
| Flow Rate | 0.2 - 1 mL/min[4][8] |
| Injection Volume | 5 - 20 µL[4] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[6][10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6][10] |
| Precursor Ion (m/z) | 359.2[1] |
| Product Ion (m/z) | 162[1] |
Q3: How should I prepare and store this compound solutions?
Proper preparation and storage are critical for maintaining the integrity of your internal standard.
-
Stock Solution (~100 µg/mL):
-
Accurately weigh the this compound powder.
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Dissolve in a suitable solvent like acetonitrile in a volumetric flask.
-
Use sonication to ensure complete dissolution.
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Store in a tightly sealed amber vial at 4°C. It is recommended to prepare fresh, but it may be stable for up to 6 months.[2]
-
-
Working Solution (~0.1 µg/mL):
-
Dilute the stock solution with the same solvent to the desired concentration.
-
Prepare this solution fresh weekly.[2]
-
Q4: What are the key considerations for sample preparation when using this compound?
The goal of sample preparation is to efficiently extract Sudan III and its deuterated internal standard from the matrix while removing interfering components.
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Homogenization: Ensure the sample is uniform before taking a subsample.[6]
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Spiking: Add a known amount of the this compound internal standard solution to the sample before the extraction process begins. This allows it to account for any losses during sample preparation.[4][6]
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Extraction: Use an appropriate organic solvent, such as acetonitrile or a mixture of tetrahydrofuran (B95107) and methanol, to extract the dyes.[4][6] Sonication can enhance extraction efficiency.[4]
-
Cleanup: A cleanup step, typically using Solid-Phase Extraction (SPE) with a silica cartridge, is crucial to remove matrix components that can cause ion suppression or enhancement.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing standard solutions of this compound for use as an internal standard.[2]
-
Stock Solution Preparation (~100 µg/mL): a. Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance. b. Quantitatively transfer the powder to a 100 mL volumetric flask. c. Add a small volume of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution. d. Once dissolved, dilute to the mark with acetonitrile. e. Mix the solution thoroughly by inverting the flask multiple times. f. Transfer the solution to a labeled amber glass vial for storage at 4°C.
-
Working Solution Preparation (0.1 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Using a calibrated pipette, transfer 100 µL of the ~100 µg/mL stock solution into a 100 mL volumetric flask. c. Dilute to the mark with acetonitrile. d. Mix the solution thoroughly. This working solution is now ready for use.
Protocol 2: Sample Extraction and Cleanup for Food Matrices
This protocol provides a general procedure for extracting Sudan dyes from a solid food matrix using this compound as an internal standard.[4][6]
-
Sample Preparation: a. Homogenize the food sample to ensure uniformity. b. Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: a. Add 0.1 mL of the 0.1 µg/mL this compound working solution to the sample.[6]
-
Extraction: a. Add 5 mL of a 4:1 (v/v) mixture of tetrahydrofuran and methanol.[6] b. Vortex for 1 minute and then shake for 10 minutes. c. Centrifuge at >5000 x g for 5 minutes. d. Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica SPE cartridge with 10 mL of n-hexane.[6] b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with 10 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether. d. Elute the analytes with 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Sudan III-d6 Stability in Solution: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sudan III-d6. The information is designed to help you identify and resolve potential stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions.[1] Adherence to these guidelines will help ensure the accuracy and reliability of your quantitative analyses.[2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is crucial to store the compound in a tightly sealed container to protect it from moisture, contamination, and direct sunlight.[1] For solutions, storage at room temperature for extended periods is not recommended.[1]
Q2: In which solvents is this compound soluble, and how stable is it in these solvents?
While specific quantitative stability data for this compound in various solvents is limited, its solubility and stability are expected to be very similar to its non-deuterated counterpart, Sudan III.[1]
| Solvent | Solubility | Stability Notes |
| Ethanol (B145695) | Highly Soluble | Generally stable when protected from light. |
| Acetone (B3395972) | Highly Soluble | Stable under recommended storage conditions. |
| Hexane | Soluble | Stable, as it is a non-polar solvent. |
| Acetonitrile (B52724) | Soluble | Commonly used in HPLC and is stable for analysis. |
| Chloroform | Soluble | No specific stability data available. |
| Water | Sparingly Soluble | Prone to precipitation. |
Q3: What are the known degradation pathways for this compound?
The most well-documented degradation pathway for Sudan III is through metabolic processes, specifically the enzymatic cleavage of the azo linkages. This reductive cleavage can result in the formation of aromatic amines. One study on the metabolism of Sudan III by S. aureus identified p-aminoazobenzene and 1-[(4-aminophenyl)diazenyl]-2-naphthol as metabolites, suggesting that the azo bond closer to the naphthol group is preferentially reduced. Chemical degradation can also occur under harsh conditions, such as in the presence of strong oxidizing agents or at high heat. Additionally, photocatalytic degradation has been observed in the presence of nano-TiO2 under light irradiation.
Troubleshooting Guide
Issue 1: Loss of this compound signal in LC-MS/MS analysis over a series of injections.
-
Possible Cause 1: Adsorption. this compound is a lipophilic dye and may adsorb to plasticware, HPLC tubing, or the column.
-
Solution: Use glass or polypropylene (B1209903) vials and minimize the contact time of the sample with plastic surfaces.
-
-
Possible Cause 2: Instability in Solution. If the solvent is not appropriate or the solution is old, degradation may have occurred.
-
Solution: Prepare fresh solutions and store them according to the recommended conditions. It is advisable to prepare working solutions fresh weekly from a stock solution.
-
-
Possible Cause 3: Matrix Effects. In complex matrices, other components can suppress the ionization of this compound in the mass spectrometer.
-
Solution: Ensure proper sample clean-up and consider using matrix-matched calibration standards.
-
Issue 2: The color of my this compound solution has changed.
-
Possible Cause: A color change can be an indicator of dye degradation.
-
Solution: It is recommended to discard the solution and prepare a fresh one. To investigate the cause, you can analyze the discolored solution by HPLC-UV/Vis or LC-MS/MS to check for the presence of degradation products.
-
Issue 3: I am having trouble dissolving this compound in my desired solvent.
-
Possible Cause: this compound is sparingly soluble in water.
-
Solution: For aqueous-based systems, using a co-solvent such as ethanol or acetone is recommended. Gentle warming and sonication can also aid in dissolution; however, avoid excessive heat as it may lead to degradation. Always refer to the solubility information provided by the supplier.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC-UV/Vis
This protocol provides a general method to assess the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the solvent of interest to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Protect the solution from light.
-
-
Preparation of Working Solutions and Storage:
-
Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 10 µg/mL).
-
Aliquot the working solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Analysis:
-
Analyze the samples at an initial time point (T=0) and at specified intervals (e.g., 1, 3, 7, 14, and 30 days).
-
Use a suitable HPLC-UV/Vis method. A C18 column with a gradient of acetonitrile and water (containing 0.1% formic acid) is a common choice.
-
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
References
Technical Support Center: Sudan III-d6 Analysis
Welcome to the technical support center for Sudan III-d6 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Sudan III, a fat-soluble synthetic azo dye.[1][2] In this stable isotope-labeled version, six hydrogen atoms have been replaced by deuterium.[2][3] This isotopic labeling increases its molecular weight, allowing it to be distinguished from the non-labeled Sudan III by a mass spectrometer.[3] Its primary application is as an internal standard in analytical chemistry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Sudan dyes in various matrices, especially in food safety analysis. Using this compound helps to correct for variations during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the measurements.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years. When in solution, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month. Solutions should be stored in tightly sealed, amber glass vials to protect from light and moisture. While chemically stable at room temperature, long-term storage at ambient conditions is not recommended for solutions.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in organic solvents such as ethanol (B145695), acetone (B3395972), hexane, acetonitrile (B52724), chloroform, and ethyl acetate. It is sparingly soluble in water. For systems that are primarily aqueous, using a co-solvent like ethanol or acetone is advised to aid dissolution.
Troubleshooting Guide
Chromatography & Mass Spectrometry Issues
Q4: I am observing a progressive loss of the this compound signal during an LC-MS/MS injection sequence. What could be the cause?
This issue can stem from a few factors:
-
Adsorption: this compound is a lipophilic compound and can adsorb to plastic surfaces in vials, tubing, and within the HPLC column. To mitigate this, consider using glass or polypropylene (B1209903) autosampler vials and minimize the contact time of the sample with plastic components.
-
Solution Instability: The degradation of this compound in solution can lead to a decreased signal. It is crucial to prepare fresh solutions for analysis. If a color change is observed in the solution, it is a strong indicator of degradation, and a fresh solution should be prepared immediately.
-
Instrumental Issues: Check for leaks in the LC system, as this can lead to lower flow rates and consequently, longer retention times and potentially lower signal intensity. Also, ensure that the pump is functioning correctly and that there are no air bubbles in the pump heads.
Q5: My analytical results show the presence of other Sudan dyes (e.g., Sudan I, II, or IV) even though I am only analyzing for Sudan III. Why is this happening?
Commercial Sudan III dyes can contain several impurities. These impurities can be structurally similar and may be detected by your analytical method. Low levels of Sudan I and III have been found as impurities in Sudan IV dye. Therefore, it is possible that your this compound standard or the Sudan III in your sample contains trace amounts of other Sudan dyes.
Q6: I am observing unexpected peaks in my mass spectrum. What are the potential sources of these contaminants?
Beyond impurities in the standard itself, several other sources of contamination can introduce unexpected peaks:
-
Solvents and Reagents: Ensure high-purity solvents and reagents are used, as contaminants from these sources are common.
-
Sample Matrix: Complex matrices, such as those in food samples, can introduce a wide range of interfering compounds. A proper sample cleanup procedure, like Solid Phase Extraction (SPE), is crucial to minimize these matrix effects.
-
Laboratory Environment: Contaminants from the laboratory environment can be introduced during sample handling. A common example is keratin (B1170402) contamination from dust, skin, and hair.
-
Instrumentation: Components of the mass spectrometer itself can be a source of contamination. For instance, silicon oils used in vacuum pumps can sometimes be detected.
Common Contaminants in Sudan III Analysis
Commercial Sudan III dyes can contain a variety of impurities. The following table summarizes some of the common impurities that have been identified in studies. The presence of these in non-deuterated Sudan III samples is a strong indication that analogous contaminants could be present in this compound, or that these compounds may interfere with the analysis.
| Impurity/Contaminant | Chemical Class | Analytical Method of Identification | Reference |
| Aniline | Aromatic Amine | HPLC-UV, GC/MS | |
| 2-Naphthol | Naphthol | HPLC-UV, GC/MS | |
| 4-Hydroxyazobenzene | Azo Compound | HPLC-UV, GC/MS | |
| 4-Aminoazobenzene | Azo Compound | HPLC-UV, GC/MS | |
| Sudan I | Azo Dye | HPLC-UV, GC/MS | |
| Sudan II | Azo Dye | HPLC-UV, GC/MS | |
| Azobenzene | Azo Compound | HPLC-UV | |
| 1,1'-bi-2-naphthol | Naphthol Derivative | HPLC-UV |
Experimental Protocols
General Protocol for this compound Solution Preparation
-
Purity Verification: Always check the certificate of analysis provided by the supplier to confirm the purity of the solid this compound.
-
Stock Solution Preparation (e.g., ~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.
-
Once dissolved, bring the flask to volume with acetonitrile.
-
Mix the solution thoroughly.
-
Transfer the stock solution to an amber glass vial for storage.
-
-
Working Solution Preparation (e.g., 0.1 µg/mL):
-
Allow the stock solution to reach room temperature.
-
Use a calibrated pipette to transfer an appropriate volume of the stock solution to a volumetric flask.
-
Dilute to the final volume with the desired solvent (e.g., acetonitrile).
-
Mix thoroughly.
-
General Workflow for Sample Analysis using this compound as an Internal Standard
A typical workflow for the analysis of Sudan dyes in a food matrix using this compound as an internal standard is outlined below.
-
Sample Homogenization: Ensure the sample is uniform before taking a subsample for analysis.
-
Internal Standard Spiking: Add a known amount of this compound working solution to the weighed sample.
-
Extraction: Use an appropriate solvent, such as acetonitrile or a mixture of tetrahydrofuran (B95107) and methanol, to extract the analytes from the sample matrix.
-
Cleanup: For complex matrices, a cleanup step using Solid Phase Extraction (SPE) is often necessary to remove interfering compounds.
-
Concentration and Reconstitution: The cleaned extract is typically evaporated to dryness and then reconstituted in a solvent suitable for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system for separation and detection.
Visualizations
Caption: A typical experimental workflow for the analysis of Sudan dyes using this compound as an internal standard.
Caption: A logical troubleshooting guide for addressing signal loss in this compound analysis.
References
Correcting for Isotopic Interference with Sudan III-d6: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isotopic interference when using Sudan III-d6 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Sudan III and this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (Sudan III) overlaps with the signal of its deuterated internal standard (this compound). This is primarily due to the natural abundance of heavy isotopes (like ¹³C) in the Sudan III molecule. These heavy isotopes contribute to ion signals at higher mass-to-charge ratios (m/z), which can overlap with the signal of the deuterated internal standard, leading to inaccurate quantification.
Q2: Why is correcting for isotopic interference important?
A2: Failure to correct for isotopic interference can lead to an overestimation of the internal standard's response. This artificially inflates the denominator in the analyte-to-internal standard ratio, resulting in an underestimation of the true concentration of Sudan III in the sample. This can have significant implications in regulated environments, such as food safety testing, where accurate quantification of banned dyes like Sudan III is critical.
Q3: What are the primary causes of isotopic interference in this specific case?
A3: The primary cause is the contribution of the natural isotopic variants of Sudan III to the mass channel of this compound. Sudan III has a molecular formula of C₂₂H₁₆N₄O. The presence of 22 carbon atoms means there is a notable probability of incorporating one or more ¹³C atoms, which are naturally present at about 1.1% abundance. These heavier isotopes of Sudan III can produce a signal at the same nominal mass as this compound.
Q4: How can I determine the extent of isotopic interference in my assay?
A4: The degree of interference can be assessed experimentally by analyzing a high-concentration standard of unlabeled Sudan III and monitoring the signal intensity in the mass channel designated for this compound. The following experimental protocol provides a detailed procedure for this determination.
Troubleshooting Guides
Issue 1: I am observing a signal for this compound in my Sudan III standard, even without adding the internal standard.
-
Troubleshooting Steps:
-
Confirm the source of the signal: This is likely due to the isotopic contribution from the high concentration of Sudan III. The M+6 isotope of Sudan III will have the same nominal mass as the monoisotopic peak of this compound.
-
Perform an isotopic abundance check: Analyze a pure, high-concentration solution of Sudan III and examine the mass spectrum. Observe the relative intensity of the isotopic peaks, particularly at M+1 through M+6, to confirm the presence of interfering isotopes.
-
Implement a correction factor: Based on the experimental determination of the interference, a mathematical correction can be applied to subtract the contribution of Sudan III from the measured this compound signal in your samples.
-
Issue 2: My calibration curve for Sudan III is non-linear at higher concentrations.
-
Troubleshooting Steps:
-
Investigate isotopic interference: As the concentration of Sudan III increases, the absolute signal from its isotopic peaks also increases, leading to a more significant contribution to the this compound signal. This can cause a non-proportional response and lead to non-linearity.
-
Apply a mathematical correction: Correcting for the isotopic overlap at each calibration point will often restore the linearity of the curve.
-
Optimize the concentration of the internal standard: Ensure that the concentration of this compound is appropriate for the expected range of Sudan III concentrations. An internal standard concentration that is too low can be more susceptible to interference from high-concentration samples.
-
Quantitative Data Summary
The following tables provide key mass spectrometry data for Sudan III and this compound, including the calculated theoretical isotopic distribution for the protonated molecule of Sudan III.
Table 1: Mass Spectrometry Parameters for Sudan III and this compound
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ m/z (monoisotopic) |
| Sudan III | C₂₂H₁₆N₄O | 352.1324 | 353.1397 |
| This compound | C₂₂H₁₀D₆N₄O | 358.1699 | 359.1772 |
Table 2: Calculated Theoretical Isotopic Abundance for Sudan III [M+H]⁺ (C₂₂H₁₇N₄O)
| Isotope | Relative Abundance (%) |
| M | 100.00 |
| M+1 | 25.48 |
| M+2 | 3.52 |
| M+3 | 0.35 |
| M+4 | 0.03 |
| M+5 | <0.01 |
| M+6 | <0.01 |
Note: The theoretical abundance of the M+6 peak for Sudan III is very low. However, at high concentrations of Sudan III, this small percentage can still result in a measurable signal that interferes with this compound.
Experimental Protocol: Correction for Isotopic Interference
This protocol describes the experimental procedure to determine the extent of isotopic interference from Sudan III to the this compound signal and how to apply a correction.
1. Objective:
To quantify the percentage of the Sudan III signal that contributes to the this compound mass channel and to establish a correction factor.
2. Materials:
-
Sudan III analytical standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (or other appropriate mobile phase modifier)
-
Calibrated pipettes and volumetric flasks
-
LC-MS/MS system
3. Methodology:
-
Preparation of Standard Solutions:
-
Prepare a high-concentration stock solution of Sudan III (e.g., 100 µg/mL) in a suitable solvent.
-
Prepare a working solution of this compound at the concentration used in your analytical method (e.g., 100 ng/mL).
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS method to monitor the precursor and product ions for both Sudan III and this compound. A common transition for Sudan III is m/z 353.1 -> 77.0. The corresponding transition for this compound would be m/z 359.2 -> 77.0 (or another suitable fragment ion).
-
Inject a blank solvent to ensure no carryover.
-
Inject the high-concentration Sudan III solution and acquire the data, monitoring both the Sudan III and this compound channels.
-
Inject the this compound working solution to confirm its retention time and signal intensity.
-
-
Data Analysis and Correction Factor Calculation:
-
In the chromatogram from the high-concentration Sudan III injection, measure the peak area of the Sudan III signal (Area_S) in its designated channel.
-
In the same chromatogram, measure the peak area of any signal that appears at the retention time of Sudan III in the this compound channel (Area_interference).
-
Calculate the Interference Factor (IF) as follows: IF = Area_interference / Area_S
-
For routine sample analysis, calculate the corrected peak area of this compound (Area_IS_corrected) using the following formula: Area_IS_corrected = Area_IS_measured - (Area_S_sample * IF) Where:
-
Area_IS_measured is the measured peak area of this compound in the sample.
-
Area_S_sample is the measured peak area of Sudan III in the sample.
-
-
Visualizations
Caption: Experimental workflow for determining and applying a correction for isotopic interference.
Validation & Comparative
Method Validation for Sudan III Analysis: A Comparative Guide Featuring Sudan III-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Sudan III, a synthetic azo dye, with a focus on method validation utilizing Sudan III-d6 as an internal standard. Due to its potential carcinogenicity, the use of Sudan III as a food additive is prohibited in many countries, necessitating robust and reliable analytical methods for its detection in various matrices.[1] The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of quantitative results.[2][3]
Comparative Analysis of Analytical Techniques
The selection of an analytical method for Sudan III determination depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred technique for its high sensitivity and selectivity, other methods offer viable alternatives.[1]
| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| LC-MS/MS | Sudan I-IV, Red G, Red 7B, Black B, Yellow | Chili Powder | 0.001–0.03 mg/kg[4] | 0.002–0.1 mg/kg[4] | 80.7–104.4[4] |
| Sudan I, II, III, IV | Spice Samples | - | 1.5 - 2 mg/kg (without matrix-matched standards)[5] | 89-93 (for Sudan III)[5] | |
| HPLC-PDA | Sudan I, II, III, IV | Chili- and curry-based sauces | 0.2–0.5 mg/kg[6] | 0.4–1 mg/kg[6] | 51–86[6] |
| Sudan I, II, III, IV | Powdered spices | 1.5–2 mg/kg[6] | 3–4 mg/kg[6] | 89–100[6] | |
| HPLC with UV Detection | Sudan I, II, III, IV & Para Red | Red Chilli Pepper | 1.2–5.4 µg/kg[4] | 4–18 µg/kg[4] | 89–98[4] |
| Supramolecular Microextraction and Spectrophotometry | Sudan III | Spices (sumac, pepper flakes), Soy Sauce, Chili Powder | 0.79 µg/L[7] | 2.6 µg/L[7] | 95-98[7] |
| UV-visible Spectroscopy with ANN | Sudan III, IV | Chili Powder | - | - | 70% (coefficient of determination, R²)[8] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol is based on established methods for the analysis of Sudan dyes in food matrices.[1][3]
a. Sample Preparation
-
Homogenization: Ensure the food sample is homogenized to achieve uniformity.[3]
-
Extraction:
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[3]
-
Add a known amount of this compound internal standard solution (e.g., 0.1 mL of 0.1 µg/mL).[1][3]
-
Add 5 mL of an extraction solvent, such as a 4:1 (v/v) mixture of tetrahydrofuran (B95107) and methanol.[3]
-
Vortex for 1 minute and then shake for 10 minutes.[3]
-
Centrifuge at >5000 x g for 5 minutes and transfer the supernatant to a new tube.[3]
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a silica (B1680970) SPE cartridge with 10 mL of n-hexane.[3]
-
Load the supernatant from the extraction step onto the cartridge.[3]
-
Wash the cartridge with 10 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.[3]
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether.[3]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.[3]
-
Mobile Phase: A gradient elution with mobile phases such as water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Injection Volume: 5 µL.[3]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][3] Monitor at least two MRM transitions for both Sudan III and this compound for confident identification and quantification.[1]
-
Alternative Method: HPLC with Photodiode Array (PDA) Detection
This method provides a cost-effective alternative to LC-MS/MS, though with generally higher detection limits.[6]
a. Sample Preparation
-
Extraction:
b. HPLC-PDA Analysis
-
Column: A C18 reversed-phase column.[6]
-
Mobile Phase: An isocratic mixture of acetonitrile and water.[6]
-
Detection: Monitor the eluent using a PDA detector at the maximum absorption wavelength of Sudan III (around 508-512 nm).[6][9]
-
Quantification: Use matrix-matched calibration standards for accurate quantification due to potential matrix effects.[6]
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for Sudan III using this compound as an internal standard.
Caption: Workflow for Method Validation of Sudan III Analysis using an Internal Standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jsirjournal.com [jsirjournal.com]
- 9. thamesrestek.co.uk [thamesrestek.co.uk]
A Researcher's Guide to Deuterated Internal Standards: Comparing Sudan III-d6 and Alternatives
In the realm of quantitative analytical chemistry, particularly in mass spectrometry-based applications, the use of internal standards is paramount for achieving accurate and reliable results. Among these, deuterated internal standards have established themselves as the gold standard, offering a way to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Sudan III-d6 with other deuterated internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate standard for their needs.
Deuterated internal standards are analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] This isotopic labeling results in a compound that is chemically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[2] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.[3] This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to enhanced precision and accuracy in quantitative analysis.[4]
Performance Comparison of Deuterated Sudan Dye Internal Standards
The selection of a suitable deuterated internal standard is critical for the robust analysis of Sudan dyes, which are synthetic azo dyes illegally used as food colorants.[5] Besides this compound, other deuterated analogues such as Sudan I-d5, Sudan II-d6, and Sudan IV-d6 are also utilized. The following table summarizes key mass spectrometry parameters for these standards, which are essential for developing quantitative methods using Multiple Reaction Monitoring (MRM).
| Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sudan I-d5 | 254 | 156 | 30 |
| Sudan II-d6 | 283 | 121 | 30 |
| This compound | 359 | 162 | 50 |
| Sudan IV-d6 | 387 | 225 | 50 |
| *denotes the quantitative ion transition |
While all the listed deuterated standards can effectively be used for the quantification of their corresponding Sudan dye analogues, the choice of a specific internal standard can be influenced by several factors. Ideally, the deuterated standard should co-elute perfectly with the analyte of interest to experience the same matrix effects.[1] However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and its deuterated counterpart, especially with a higher degree of deuteration.[4] This can potentially compromise the accuracy of quantification if the analyte and internal standard experience different levels of ion suppression or enhancement in the mass spectrometer's ion source.
Considerations for Selecting a Deuterated Internal Standard
Beyond the specific application for Sudan dyes, several general principles should be considered when selecting any deuterated internal standard:
-
Degree and Position of Deuteration: The number of deuterium atoms should be sufficient to provide a clear mass shift from the unlabeled analyte and any naturally occurring isotopes. The position of the deuterium labels is also crucial; they should be on stable, non-exchangeable positions of the molecule to prevent H/D exchange with the solvent or matrix components.[4]
-
Potential for Isotopic Crosstalk: It is important to ensure that the isotopic cluster of the analyte does not overlap with the mass of the deuterated internal standard, and vice-versa.
-
Purity of the Standard: The isotopic and chemical purity of the deuterated internal standard is critical to avoid interference with the analyte signal and to ensure accurate quantification.
Experimental Protocols
The successful application of this compound and other deuterated internal standards relies on robust and well-defined experimental protocols. Below are generalized methodologies for sample preparation and LC-MS/MS analysis for Sudan dyes in a food matrix.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., chili powder, palm oil).
-
Weighing and Spiking: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube. Add a known amount of the deuterated internal standard solution (e.g., this compound).
-
Extraction: Add 10 mL of acetonitrile (B52724) and the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile (upper) layer to a microcentrifuge tube containing a d-SPE sorbent (e.g., PSA, C18). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Final Preparation: The resulting supernatant is ready for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for Sudan dyes.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the sample is then determined from this calibration curve.[4]
-
Visualizing the Workflow
To better illustrate the process, the following diagram outlines the general workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Logical Relationships in Method Development
The development of a robust analytical method using deuterated internal standards involves a series of logical steps to ensure accuracy and reliability.
Caption: Logical steps in analytical method development and routine analysis.
References
A Comparative Guide to Linearity and Range Determination for Sudan III-d6 in Analytical Methods
Published: December 2, 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the analytical performance of Sudan III-d6, focusing on linearity and range determination. Experimental data and detailed methodologies are presented to support its application as a reliable internal standard in quantitative analyses.
Introduction
This compound is the deuterated form of Sudan III, a fat-soluble azo dye.[1][2] Due to the illegal use of Sudan dyes as food additives, robust analytical methods are required for their detection to ensure food safety.[3][4] In such analytical methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards like this compound are crucial.[5] They compensate for variations during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the quantification of the target analyte (Sudan III).
The validation of an analytical method is critical to ensure its reliability. Key validation parameters include linearity and range, which define the concentration interval over which the method provides accurate and precise results. This guide outlines a typical experimental protocol for determining the linearity and range of an LC-MS/MS method for Sudan III using this compound as an internal standard and provides representative performance data.
Experimental Protocols
A detailed methodology for determining the linearity and range of an analytical method for Sudan III using this compound as an internal standard is described below. This protocol is based on established principles of analytical method validation.
Objective
To establish the linearity and working range of an LC-MS/MS method for the quantification of Sudan III.
Materials
-
Analytes: Sudan III, this compound (Internal Standard)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Water (Milli-Q or equivalent), Methanol (HPLC grade), Tetrahydrofuran (THF)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and sonicator
-
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Sudan III and this compound in acetonitrile at a concentration of approximately 100 µg/mL.
-
From the Sudan III stock solution, prepare a series of working standard solutions by serial dilution in acetonitrile to cover the expected analytical range.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 0.1 µg/mL) in acetonitrile.
-
-
Preparation of Calibration Standards:
-
Create a set of at least five calibration standards by spiking a constant volume of the internal standard working solution and varying volumes of the Sudan III working standard solutions into a suitable matrix (e.g., solvent or blank matrix extract).
-
The final concentrations of Sudan III in the calibration standards should span the anticipated range of the assay. For instance, a typical range for detecting Sudan dyes in food samples might be from 0.5 µg/L to 128 µg/L.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
The chromatographic separation is typically performed on a C18 reversed-phase column.
-
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and detection is carried out using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of Sudan III to the peak area of the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of Sudan III (x-axis).
-
Perform a linear regression analysis on the data points.
-
Acceptance Criteria
-
Linearity: The correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve should be ≥ 0.99.
-
Range: The range is the interval between the upper and lower concentrations of the calibration curve for which acceptable linearity, accuracy, and precision are demonstrated.
Data Presentation
The performance of the analytical method is summarized in the tables below. Table 1 provides typical LC-MS/MS parameters for the analysis of Sudan III and its deuterated internal standard, this compound. Table 2 presents representative data for a linearity study.
Table 1: Representative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Sudan III | 353.2 | 156.1 | 25 |
| This compound | 359.2 | 162.1 | 25 |
Table 2: Representative Linearity and Range Data for Sudan III
| Concentration (µg/L) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/L) | Accuracy (%) |
| 1.0 | 0.052 | 0.98 | 98.0 |
| 5.0 | 0.265 | 5.10 | 102.0 |
| 10.0 | 0.518 | 9.96 | 99.6 |
| 25.0 | 1.305 | 25.10 | 100.4 |
| 50.0 | 2.598 | 49.96 | 99.9 |
| 100.0 | 5.215 | 100.29 | 100.3 |
| Linearity (r²) | 0.9995 | ||
| Range (µg/L) | 1.0 - 100.0 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the linearity and range of an analytical method using this compound as an internal standard.
Caption: Workflow for Linearity and Range Determination.
Comparison with Alternatives
The primary role of this compound is as an internal standard. The main alternative to using a stable isotope-labeled internal standard is to use a structurally similar compound (analog internal standard) or no internal standard at all (external calibration).
-
This compound (Isotope Dilution): This is the gold standard approach. Since this compound is chemically identical to Sudan III, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects. This provides the most accurate compensation for variations in the analytical process, leading to higher precision and accuracy.
-
Analog Internal Standard: An analog internal standard is a compound that is structurally similar to the analyte but not isotopically labeled. While this can compensate for some variability, differences in chromatographic retention time and ionization efficiency can lead to less accurate correction compared to an isotope-labeled standard.
-
External Calibration: This method relies solely on the analysis of calibration standards prepared in a clean solvent. It does not account for matrix effects or variations in sample preparation, which can lead to significant inaccuracies, especially in complex matrices like food samples.
References
A Comparative Guide to Calculating the Limit of Detection (LOD) for Sudan III Utilizing Sudan III-d6 as an Internal Standard
In the realm of analytical chemistry, particularly in the context of food safety and drug development, the accurate and reliable quantification of trace-level analytes is paramount. The Limit of Detection (LOD) is a critical performance characteristic of an analytical method, defining the lowest concentration of an analyte that can be reliably distinguished from background noise.[1][2][3] This guide provides a comprehensive comparison of methodologies for calculating the LOD of the synthetic dye Sudan III, with a specific focus on the significant advantages conferred by the use of a deuterated internal standard, Sudan III-d6.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted best practice in quantitative mass spectrometry.[4][5] An internal standard is a compound that is chemically similar to the analyte but has a different mass, which is added at a known concentration to all samples, standards, and blanks. This allows for the correction of variations that can occur during sample preparation and instrumental analysis, leading to improved accuracy and precision of the analytical results.
The Role and Benefits of this compound in LOD Calculation
Employing this compound as an internal standard in the analysis of Sudan III offers several key advantages that directly impact the reliability of the calculated LOD:
-
Correction for Matrix Effects: Biological and food matrices are complex and can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Since this compound has nearly identical physicochemical properties to Sudan III, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.
-
Compensation for Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, including extraction and purification. The internal standard is subject to the same losses, and therefore, the analyte-to-internal-standard ratio remains constant, ensuring more accurate quantification at low concentrations.
-
Improved Precision and Accuracy: By mitigating the sources of variability, the use of an internal standard leads to lower standard deviations in the measurements of low-concentration samples, a key parameter in the statistical calculation of the LOD. This results in a more reliable and statistically robust LOD value.
Comparative Data on Limit of Detection
The following table summarizes the expected performance of an analytical method for Sudan III with and without the use of this compound as an internal standard. The values presented are representative and based on typical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported in the literature.
| Parameter | Method without Internal Standard | Method with this compound Internal Standard |
| Reported LOD (µg/kg) | 0.5 - 5.0 | 0.1 - 1.0 |
| Precision at Low Concentrations (%RSD) | 15 - 30% | < 15% |
| Accuracy (Recovery %) | 70 - 110% | 90 - 105% |
| Susceptibility to Matrix Effects | High | Low |
| Reliability of LOD | Moderate | High |
Data are compiled and representative of values found in the cited literature.
Experimental Protocol for LOD Determination using this compound
This protocol outlines the key steps for determining the LOD of Sudan III in a given matrix using this compound as an internal standard, based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sudan III and this compound reference standards in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sudan III by serially diluting the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration that will be added to all samples.
Sample Preparation
-
Blank Matrix Samples: Prepare a minimum of 7-10 replicates of the blank matrix (e.g., chili powder extract, plasma) that is free of Sudan III.
-
Spiked Samples: Prepare a series of spiked matrix samples at concentrations near the expected LOD. A common approach is to spike the blank matrix with decreasing concentrations of Sudan III.
-
Internal Standard Addition: Add a fixed volume of the this compound internal standard spiking solution to all blank and spiked samples.
-
Extraction: Perform the sample extraction procedure (e.g., QuEChERS, solid-phase extraction) to isolate the analytes from the matrix.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation: Utilize a suitable C18 liquid chromatography column to separate Sudan III and this compound from other matrix components.
-
Mass Spectrometric Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions for both Sudan III and this compound.
LOD Calculation
Two primary methods are commonly used for LOD calculation:
a) Signal-to-Noise (S/N) Ratio:
-
Analyze a series of spiked samples with decreasing concentrations of Sudan III.
-
Determine the concentration at which the signal for Sudan III is consistently and reliably distinguishable from the background noise, typically at a signal-to-noise ratio of 3:1.
b) Based on the Standard Deviation of the Response and the Slope:
This method is statistically more robust and is recommended by regulatory bodies.
-
LOD = 3.3 * (σ / S)
-
σ (Standard Deviation of the Response): This can be determined from the analysis of a minimum of 7 replicates of a blank matrix sample spiked at a low concentration near the expected LOD, or from the standard deviation of the y-intercepts of a series of calibration curves.
-
S (Slope of the Calibration Curve): Construct a calibration curve by plotting the ratio of the peak area of Sudan III to the peak area of this compound against the concentration of Sudan III. The slope is determined by linear regression.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the Limit of Detection for Sudan III using this compound as an internal standard.
Workflow for LOD determination of Sudan III with an internal standard.
References
A Head-to-Head Battle for Accuracy: Sudan III-d6 Internal Standard vs. Matrix-Matched Calibration in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative analysis, the choice of calibration strategy is paramount. When analyzing complex matrices, such as those encountered in food safety and pharmaceutical development, matrix effects can significantly impact analytical results. This guide provides an objective, data-driven comparison of two common strategies to mitigate these effects: the use of a stable isotope-labeled internal standard, specifically Sudan III-d6, and the matrix-matched calibration technique.
In the realm of analytical chemistry, particularly for sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving accurate and reproducible quantification is a constant challenge. The sample matrix, which includes all components other than the analyte of interest, can suppress or enhance the analyte's signal, leading to inaccurate results. This guide delves into a comparative analysis of two robust methods designed to counteract these matrix effects, providing experimental data and detailed protocols to inform your analytical decisions.
The Contenders: Two Approaches to Accurate Quantification
This compound: The Isotope Dilution Gold Standard
This compound is a deuterated form of Sudan III, a synthetic azo dye. In analytical chemistry, it serves as a stable isotope-labeled internal standard (SIL-IS). The core principle of the isotope dilution method is the addition of a known quantity of the SIL-IS to the sample at the earliest stage of the sample preparation process.[1] Because this compound is chemically identical to the native Sudan III, it is assumed to behave identically during extraction, cleanup, chromatography, and ionization.[2] By measuring the ratio of the analyte to the internal standard, any variations or losses during the analytical process are effectively canceled out, leading to highly accurate quantification.[3]
Matrix-Matched Calibration: A Practical Alternative
Matrix-matched calibration is a technique where the calibration standards are prepared in a blank matrix extract that is free of the analyte of interest.[1] This approach aims to mimic the matrix effects experienced by the analyte in the actual sample, thereby compensating for signal suppression or enhancement.[4] While it can be an effective strategy, its success hinges on the availability of a truly representative blank matrix and the assumption that the matrix effects are consistent across different batches of the same matrix.
Performance Showdown: A Data-Driven Comparison
To provide a clear comparison of the two methods, the following table summarizes key performance parameters based on experimental data from various studies. While a single study directly comparing this compound and matrix-matched calibration for Sudan III was not identified, the data presented is a composite from studies analyzing similar compounds in complex matrices, offering a valuable comparative perspective.
| Performance Parameter | This compound (Isotope Dilution) | Matrix-Matched Calibration | Key Observations & References |
| Accuracy (Recovery) | Typically 90-110% | Can be variable (e.g., 70-120%), highly dependent on matrix similarity. | Isotope dilution generally provides higher and more consistent accuracy as it corrects for both matrix effects and recovery losses during sample preparation. Matrix-matched calibration only corrects for matrix effects at the analysis stage. |
| Precision (RSD) | Typically <15% | Generally <20%, but can be higher if matrix variability is significant. | The use of an internal standard consistently improves precision by accounting for variations in sample handling and instrument performance. |
| Correction for Sample Prep Losses | Yes | No | A key advantage of the isotope dilution method is its ability to correct for analyte losses during extraction and cleanup steps. |
| Matrix Effect Compensation | Excellent | Good, but dependent on the availability of a perfectly matched blank matrix. | Both methods are designed to compensate for matrix effects, but the co-elution of the SIL-IS with the analyte provides a more dynamic and accurate correction. |
| Requirement for Blank Matrix | No | Yes | A significant limitation of matrix-matched calibration is the need for a blank matrix, which may not always be available. |
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental protocols for the analysis of Sudan III in a food matrix using both this compound as an internal standard and matrix-matched calibration.
Method 1: Quantitative Analysis using this compound Internal Standard
1. Sample Preparation and Extraction:
-
Weigh 1-5 g of the homogenized food sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., acetonitrile (B52724) or a mixture of tetrahydrofuran (B95107) and methanol).
-
Vortex and shake the sample to ensure thorough extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant for cleanup.
2. Extract Cleanup (if necessary):
-
Employ Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Condition an appropriate SPE cartridge (e.g., C18).
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte and internal standard on a suitable analytical column (e.g., C18).
-
Detect and quantify Sudan III and this compound using Multiple Reaction Monitoring (MRM) mode.
-
Calculate the concentration of Sudan III based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared in a suitable solvent.
Method 2: Quantitative Analysis using Matrix-Matched Calibration
1. Preparation of Blank Matrix Extract:
-
Select a food sample of the same type that is known to be free of Sudan dyes.
-
Follow the same extraction and cleanup procedures as described for the analytical samples (Method 1, steps 1 & 2, without the addition of the internal standard).
-
The final reconstituted extract serves as the blank matrix for preparing calibration standards.
2. Preparation of Matrix-Matched Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of a Sudan III standard solution into aliquots of the blank matrix extract.
3. Sample Preparation and Analysis:
-
Prepare the analytical samples as described in Method 1 (steps 1 & 2), without the addition of the internal standard.
-
Inject the prepared sample extracts and the matrix-matched calibration standards into the LC-MS/MS system.
-
Analyze the samples under the same conditions.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of Sudan III against the corresponding concentration for the matrix-matched standards.
-
Determine the concentration of Sudan III in the analytical samples by interpolating their peak areas on the matrix-matched calibration curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the this compound internal standard method and the matrix-matched calibration method.
Caption: Experimental workflow using this compound internal standard.
Caption: Experimental workflow using matrix-matched calibration.
Conclusion: Choosing the Right Strategy for Your Needs
Both the use of this compound as a stable isotope-labeled internal standard and matrix-matched calibration are powerful techniques for improving the accuracy of quantitative analysis in complex matrices.
The isotope dilution method using this compound stands out as the more robust and accurate approach. It effectively compensates for both matrix effects and variations in sample preparation, leading to higher precision and more reliable results. This method is particularly advantageous when a representative blank matrix is unavailable or when significant analyte loss is expected during the sample preparation process.
Matrix-matched calibration offers a viable and more cost-effective alternative , especially when a consistent and analyte-free blank matrix is readily accessible. However, it is crucial to validate the method thoroughly to ensure that the matrix effects in the standards and samples are indeed equivalent.
Ultimately, the choice between these two methods will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of a blank matrix, and budget considerations. For the most critical applications where the highest accuracy is non-negotiable, the use of a stable isotope-labeled internal standard like this compound is the recommended best practice.
References
Performance of Sudan III-d6 in Diverse Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance characteristics of Sudan III-d6 as an internal standard in the quantification of Sudan dyes in various complex matrices. The illicit use of Sudan dyes as food colorants poses a significant health risk, necessitating robust and reliable analytical methods for their detection.[1] This document outlines the experimental data supporting the use of this compound, compares its performance with alternative methods, and provides detailed experimental protocols for its application.
The Critical Role of Isotope-Labeled Internal Standards
In analytical chemistry, particularly for trace-level quantification in complex samples such as food, internal standards are crucial for achieving accurate and precise results.[2] Food matrices are known to cause matrix effects, which can suppress or enhance the analyte signal during analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Isotope-labeled internal standards, such as this compound, are the gold standard for mitigating these effects. By adding a known quantity of the deuterated standard to the sample at the beginning of the workflow, any variations during sample preparation and analysis affect both the analyte and the standard equally.[1] This allows for accurate correction and leads to more reliable quantification.[1]
The use of this compound is particularly advantageous as it closely mimics the chemical and physical properties of the target analyte, Sudan III, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation.[2][3]
Comparative Performance Analysis
The inclusion of an isotope-labeled internal standard like this compound significantly enhances the performance of analytical methods for Sudan dye detection. The following tables summarize key performance data from various studies, illustrating the effectiveness of methods employing deuterated internal standards compared to those without.
Table 1: Method Performance for Sudan Dyes in Food Matrices
| Analyte | Matrix | Internal Standard | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Sudan III | Chili Products, Edible Rose Petals | This compound (or similar deuterated I.S.) | 4 ppb | 60-95 (in Chili Powder) | [4][5] |
| Sudan I | Chili Products, Edible Rose Petals | Sudan I-d5 (or similar deuterated I.S.) | 4 ppb | - | [4] |
| Sudan II | Chili Products, Edible Rose Petals | Sudan II-d6 (or similar deuterated I.S.) | 4 ppb | - | [4] |
| Sudan IV | Chili Products, Edible Rose Petals | Sudan IV-d6 (or similar deuterated I.S.) | 10 ppb | - | [4] |
| Sudan Dyes (general) | Spices | Deuterated I.S. (e.g., Sudan I-d5, Sudan IV-d6) | 0.125 mg/kg | 93.8 - 115.2 | [6][7] |
| Sudan Dyes (general) | Tomato Sauce | - | 0.1 - 1.7 µg/Kg (LOD) | - | [4] |
| Sudan Dyes (I-IV) | Chili Powder | - | 0.002 - 0.1 mg/kg | 80.7 - 104.4 | [8] |
Note: The data presented is a compilation from multiple sources, and experimental conditions may vary.
Table 2: LC-MS/MS Parameters for Sudan Dyes and Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Sudan I | 249.1 | 156.1 | 20 |
| Sudan II | 277.1 | 121.1 | 30 |
| Sudan III | 353.2 | 156.1 | 25 |
| Sudan IV | 381.2 | 224.1 | 22 |
| Sudan I-d5 (I.S.) | 254.1 | 156.1 | 20 |
| This compound (I.S.) | 359.2 | 162.1 | 25 |
| Sudan IV-d6 (I.S.) | 387.2 | 225.1 | 25 |
Data sourced from a validated method for the determination of Sudan dyes in food.[4]
Experimental Protocols
A generalized experimental protocol for the analysis of Sudan dyes in food matrices using this compound as an internal standard is detailed below. Specific parameters may require optimization based on the specific matrix and instrumentation.
Sample Preparation: Extraction and Cleanup
-
Homogenization : Ensure the food sample is homogenized to achieve uniformity.
-
Extraction :
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 0.1 mL of a 0.1 µg/mL solution).[4]
-
Add 5 mL of an extraction solvent, such as a 4:1 (v/v) mixture of tetrahydrofuran (B95107) and methanol.[4]
-
Vortex for 1 minute and then shake for 10 minutes.[4]
-
Centrifuge at >5000 x g for 5 minutes.[4]
-
Transfer the supernatant to a clean tube.
-
-
Purification (if necessary) : For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interfering substances.[4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 column is typically used for separation.[9]
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is commonly employed.[1]
-
Flow Rate : A typical flow rate is in the range of 0.2-0.5 mL/min.[1]
-
Injection Volume : 5-20 µL.[1]
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally used.[1]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[1] The specific precursor and product ions for each analyte and internal standard are monitored (see Table 2).
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the analysis of Sudan dyes using an internal standard.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable method for the quantification of Sudan dyes in diverse and complex matrices.[1] Experimental data consistently demonstrates that methods incorporating deuterated internal standards exhibit superior accuracy and precision by effectively compensating for matrix effects and procedural losses.[1][2] The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers and scientists in the field of food safety and analytical chemistry, enabling the development and validation of high-quality analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. scirp.org [scirp.org]
- 9. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
